Phenprocoumon
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-3-(1-phenylpropyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-2-13(12-8-4-3-5-9-12)16-17(19)14-10-6-7-11-15(14)21-18(16)20/h3-11,13,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAYGNAKTZFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023459 | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
PRACTICALLY INSOL IN H2O; SOL IN CHLOROFORM & METHANOL, SOL IN SOLN OF ALKALI HYDROXIDES, 4.86e-02 g/L | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FINE WHITE CRYSTALLINE POWDER, Crystals or prisms from dilute methanol | |
CAS No. |
435-97-2 | |
| Record name | Phenprocoumon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenprocoumon [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000435972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenprocoumon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenprocoumon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENPROCOUMON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q08SIO485D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179-180 °C, 179.5 °C | |
| Record name | Phenprocoumon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00946 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENPROCOUMON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3248 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Phenprocoumon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015081 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Phenprocoumon's Mechanism of Action on Vitamin K Epoxide Reductase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a 4-hydroxycoumarin (B602359) derivative, is a potent oral anticoagulant that exerts its therapeutic effect by inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This inhibition disrupts the vitamin K cycle, a critical pathway for the post-translational modification of several coagulation factors. This technical guide provides a comprehensive overview of the molecular mechanism of this compound's action on VKORC1, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Introduction: The Vitamin K Cycle and Hemostasis
The coagulation cascade is a tightly regulated process essential for maintaining hemostasis. A key step in this cascade is the γ-carboxylation of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X.[1] This post-translational modification is crucial for their biological activity, enabling them to bind calcium ions and interact with phospholipid membranes at the site of injury.
The enzyme responsible for this carboxylation, γ-glutamyl carboxylase (GGCX), requires the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), as a cofactor.[2] During the carboxylation reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO). For the coagulation cascade to continue, vitamin K must be recycled back to its reduced form. This is accomplished by the integral membrane enzyme, Vitamin K Epoxide Reductase (VKOR).[2][3] VKORC1, the catalytic subunit of the VKOR complex, reduces KO to vitamin K quinone (K) and subsequently to KH2, thus completing the vitamin K cycle.
This compound's Molecular Mechanism of Action
This compound functions as a vitamin K antagonist by directly inhibiting VKORC1.[1] By blocking this enzyme, this compound prevents the regeneration of vitamin K hydroquinone, leading to a depletion of the active cofactor required for the γ-carboxylation of vitamin K-dependent clotting factors. Consequently, the liver produces under-carboxylated, inactive forms of these coagulation factors, impairing the coagulation cascade and resulting in an anticoagulant effect.
Structural studies have revealed that coumarin-based anticoagulants like this compound bind to the active site of VKORC1. This binding is facilitated by hydrogen bonds and hydrophobic interactions within a pocket in the transmembrane domain of the enzyme. This compound's interaction with the enzyme mimics that of the natural substrate, vitamin K epoxide, but it cannot be reduced, thus acting as a competitive inhibitor.
Quantitative Analysis of this compound's Inhibition of VKORC1
The inhibitory potency of this compound on VKORC1 is typically quantified by its half-maximal inhibitory concentration (IC50). While the inhibition constant (Ki) is a more direct measure of binding affinity, IC50 values are more commonly reported in the literature for this compound.
| Inhibitor | IC50 (µM) in cell-based assay | Reference |
| This compound | ~1.0 | |
| Warfarin (B611796) | ~1.5 | |
| Acenocoumarol | ~0.16 |
Note: IC50 values can vary depending on the specific experimental conditions, such as substrate concentration and cell line used.
Experimental Protocols
In Vitro DTT-Driven VKOR Activity Assay
This assay measures the activity of VKORC1 in a cell-free system using the artificial reductant dithiothreitol (B142953) (DTT).
Materials:
-
Microsomes prepared from cells overexpressing VKORC1
-
Vitamin K 2,3-epoxide (KO) substrate
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.5% CHAPS)
-
This compound stock solution (in DMSO)
-
Quenching solution (e.g., isopropanol/hexane mixture)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Microsome Preparation: Isolate microsomes from HEK293T cells transiently or stably overexpressing human VKORC1 using standard ultracentrifugation techniques.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a specified concentration of microsomes, and varying concentrations of this compound (or DMSO for control).
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the KO substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the vitamin K metabolites.
-
Analysis: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for HPLC analysis. Quantify the amount of vitamin K quinone (K) produced by separating and detecting the different vitamin K forms using a C18 reverse-phase column and a UV detector.
-
Data Analysis: Calculate the percentage of VKORC1 inhibition for each this compound concentration relative to the control. Plot the inhibition percentage against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based VKOR Inhibition Assay
This assay assesses VKORC1 activity within a cellular context by measuring the carboxylation of a co-expressed vitamin K-dependent reporter protein.
Materials:
-
HEK293 cells stably co-expressing a vitamin K-dependent reporter protein (e.g., Factor IX with a Gla domain) and VKORC1.
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Vitamin K 2,3-epoxide (KO)
-
This compound stock solution (in DMSO)
-
ELISA kit for the detection of the carboxylated reporter protein
Procedure:
-
Cell Seeding: Seed the engineered HEK293 cells in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a fixed concentration of KO and varying concentrations of this compound (or DMSO for control).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for inhibition of VKORC1 and subsequent effects on reporter protein carboxylation.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted reporter protein.
-
ELISA: Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA. This is typically a sandwich ELISA that uses an antibody specific to the Gla domain of the reporter protein.
-
Data Analysis: Calculate the percentage of inhibition of carboxylation for each this compound concentration relative to the control. Plot the inhibition percentage against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
Signaling Pathways
Caption: The Vitamin K cycle's role in activating coagulation factors and its inhibition by this compound.
Experimental Workflow: In Vitro DTT-Driven VKOR Assay
Caption: Workflow for the in vitro DTT-driven VKORC1 activity assay.
Logical Relationship: this compound Inhibition of VKORC1
Caption: Competitive inhibition of VKORC1 by this compound at the active site.
Conclusion
This compound is a well-established anticoagulant that effectively inhibits VKORC1, a critical enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of active vitamin K-dependent coagulation factors, thereby producing its therapeutic anticoagulant effect. Understanding the molecular mechanism, quantitative parameters of inhibition, and the experimental methodologies to assess its activity is paramount for researchers and clinicians in the fields of hemostasis, thrombosis, and drug development. The data and protocols presented in this guide offer a comprehensive resource for further investigation into the pharmacology of this compound and the development of novel anticoagulants.
References
- 1. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of antagonizing the vitamin K catalytic cycle for anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]
The Vitamin K Catalytic Cycle and VKORC1 Inhibition
An in-depth analysis of the structural interactions between the oral anticoagulant phenprocoumon and its molecular target, the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), is critical for understanding its therapeutic action and the development of novel anticoagulants. While a crystal structure of human VKORC1 in complex with this compound is not yet publicly available, the structural basis of its binding can be inferred with high confidence from the available high-resolution structures of VKORC1 with warfarin, a closely related 4-hydroxycoumarin-based antagonist.[1]
This guide provides a detailed overview of the VKORC1 structure, the specific binding interactions for coumarin-type inhibitors, the experimental procedures used to elucidate the structure, and the functional implications for anticoagulation therapy.
VKORC1 is an integral membrane enzyme located in the endoplasmic reticulum that is central to the Vitamin K cycle.[2] It catalyzes the reduction of vitamin K 2,3-epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone.[2] This final product, vitamin K hydroquinone, is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which modifies coagulation factors II, VII, IX, and X, as well as proteins C, S, and Z, enabling them to bind calcium and participate in the blood coagulation cascade.[2]
This compound, like other vitamin K antagonists (VKAs), inhibits VKORC1, thereby preventing the recycling of vitamin K.[1] This leads to the production of under-carboxylated, inactive coagulation factors, resulting in a therapeutic anticoagulant effect.
References
An In-depth Technical Guide to the Chemical Synthesis Pathways and Optimization of Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a potent oral anticoagulant, is a vital therapeutic agent for the prevention and treatment of thromboembolic disorders. Its synthesis, a critical aspect for pharmaceutical production, has evolved from classical methods to more efficient and environmentally benign catalytic routes. This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for this compound, with a focus on the traditional Michael addition and a modern, greener Friedel-Crafts alkylation. Detailed experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic routes are presented to aid researchers and drug development professionals in understanding and optimizing the manufacturing process of this important pharmaceutical.
Introduction
This compound, chemically known as 3-(1-phenylpropyl)-4-hydroxycoumarin, belongs to the class of vitamin K antagonists.[1][2] Its therapeutic effect is achieved by inhibiting the synthesis of vitamin K-dependent coagulation factors.[1] The core structure of this compound is the 4-hydroxycoumarin (B602359) scaffold, which is substituted at the 3-position with a 1-phenylpropyl group. The synthesis of this compound, therefore, primarily involves the formation of this crucial C-C bond between the 4-hydroxycoumarin nucleus and the phenylpropyl side chain. This guide will delve into the key synthetic strategies, their optimization, and the underlying chemical principles.
Synthesis of the Core Intermediate: 4-Hydroxycoumarin
The synthesis of the 4-hydroxycoumarin core is a prerequisite for the production of this compound. Several methods have been established for its synthesis, with the most common ones starting from phenols or salicylic (B10762653) acid derivatives. A one-pot synthesis involves the reaction of phenol (B47542) with malonic acid in the presence of phosphorus oxychloride and anhydrous zinc chloride.[3] Another approach is the condensation of 2-hydroxyacetophenone (B1195853) with diethyl carbonate.
Classical Synthesis Pathway: Michael Addition
The traditional and widely recognized method for synthesizing 3-substituted-4-hydroxycoumarins like warfarin (B611796) and, by extension, this compound, is through a Michael addition reaction.[2] This pathway involves the base-catalyzed conjugate addition of the nucleophilic 4-hydroxycoumarin to an α,β-unsaturated carbonyl compound. For this compound, the likely Michael acceptor would be a derivative of 1-phenyl-1-propene. A common base catalyst for this type of reaction is piperidine.
Logical Workflow for Michael Addition Synthesis of this compound:
Caption: Michael Addition pathway for this compound synthesis.
Modern and Green Synthesis Pathway: Catalytic Friedel-Crafts Alkylation
In recent years, a focus on green chemistry has led to the development of more sustainable synthetic routes. A notable advancement in this compound synthesis is the direct catalytic Friedel-Crafts alkylation of 4-hydroxycoumarin with 1-phenyl-1-propanol (B1198777) (phenyl-ethyl-carbinol). This method avoids the use of stoichiometric reagents and often employs recyclable solid acid catalysts, reducing waste and environmental impact.
This greener alternative modulates the O- versus C-alkylation selectivity, favoring the desired C3-alkylation to produce this compound. The reaction is typically carried out using triflate-based activated carbon composites as catalysts, which possess strong Brønsted acid sites.
Experimental Protocol: Green Catalytic Synthesis of this compound
Materials:
-
4-hydroxycoumarin (1 mmol, 0.162 g)
-
Phenyl-ethyl-carbinol (1 mmol, 0.136 g)
-
Triflate-based activated carbon catalyst (e.g., V-OTf) (50 mg)
-
Solvent (Methanol or Acetonitrile) (10 ml)
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin and phenyl-ethyl-carbinol in the chosen solvent.
-
Add the catalyst to the solution.
-
Heat the reaction mixture to the boiling point of the solvent and maintain at reflux with continuous stirring for 2 to 48 hours.
-
For reactions under autogenic pressure, the reactants and catalyst are sealed in a steel autoclave and stirred for 24 hours at the boiling temperature of the solvent.
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).
-
Upon completion, the catalyst can be filtered off and the product isolated and purified from the reaction mixture.
Optimization of Catalytic Friedel-Crafts Alkylation
The efficiency of the catalytic alkylation is highly dependent on the catalyst and reaction conditions. Triflate-based activated carbon composites have shown high conversion and selectivity.
| Catalyst | Solvent | Time (h) | Conversion of 4-hydroxycoumarin (%) | Selectivity to this compound (%) |
| V-OTf | Acetonitrile | 24 | 11.9 | 100 |
| V-OTf (autoclave) | Acetonitrile | 12 | 28.2 | 99.7 |
| V-OTf (autoclave) | Acetonitrile | 24 | 30.1 | 98.7 |
| KB-OTf (autoclave) | Acetonitrile | 24 | 27.2 | 94.0 |
| BP-OTf (autoclave) | Acetonitrile | 24 | 28.2 | 94.4 |
| Data sourced from Candu, N., et al. (2019). |
Logical Workflow for Green Catalytic Synthesis of this compound:
Caption: Green Catalytic pathway for this compound synthesis.
Comparative Analysis of Synthesis Pathways
| Feature | Michael Addition | Catalytic Friedel-Crafts Alkylation |
| Starting Materials | 4-Hydroxycoumarin, α,β-unsaturated carbonyl | 4-Hydroxycoumarin, Alcohol |
| Catalyst | Base (e.g., Piperidine, Pyridine) | Solid Acid (e.g., Triflate-on-Carbon) |
| Byproducts | Potential for side reactions and byproducts | Primarily water |
| Environmental Impact | Use of organic bases, potential for waste | "Green" approach, recyclable catalyst |
| Yield & Selectivity | Generally good yields, but selectivity can be an issue | Moderate conversion, high selectivity |
| Reaction Conditions | Typically reflux in an organic solvent | Reflux or autoclave, varied solvents |
Conclusion
The synthesis of this compound has seen a clear progression from classical, base-catalyzed methods like the Michael addition to more modern, environmentally conscious catalytic approaches such as Friedel-Crafts alkylation. While the Michael addition remains a fundamental and viable route, the catalytic pathway offers significant advantages in terms of atom economy, waste reduction, and catalyst recyclability. The optimization of the catalytic system, particularly the development of robust and highly selective solid acid catalysts, is a key area for future research to further enhance the efficiency and sustainability of this compound production. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to engage in the synthesis and process development of this critical anticoagulant.
References
Phenprocoumon: A Technical Guide to Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Phenprocoumon and the Importance of Polymorphism
This compound, with the chemical formula C₁₈H₁₆O₃, is a white to off-white crystalline powder.[1] It is practically insoluble in water and is administered as a racemic mixture.[1] The solid-state structure of an API can exist in different crystalline forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal lattice arrangements.[2] Such differences can lead to variations in physicochemical properties, making the identification and control of polymorphic forms a critical aspect of drug development to ensure product quality and performance.
Hypothetical Polymorphic Forms of this compound
As of this writing, specific crystallographic data for this compound polymorphs are not publicly available. However, based on the common behavior of organic molecules, it is plausible that this compound could exist in multiple polymorphic forms (e.g., Form I, Form II) as well as solvates or hydrates. A systematic polymorph screen would be the first step to identify these forms.
Experimental Protocols for Polymorph Screening and Characterization
A comprehensive investigation into this compound's polymorphism would involve a multi-faceted approach combining crystallization studies with various analytical techniques.
Polymorph Screening
The objective of a polymorph screen is to crystallize the API under a wide range of conditions to access different solid forms.
Experimental Protocol:
-
Material Preparation: Start with an amorphous form of this compound, which can be prepared by methods such as lyophilization (freeze-drying), spray drying, or melt quenching.
-
Crystallization Techniques:
-
Solvent Evaporation: Dissolve this compound in a diverse range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, toluene, water) at various temperatures to create saturated solutions. Allow the solvent to evaporate slowly at different rates (e.g., at room temperature, in a desiccator, or under a gentle stream of nitrogen).
-
Cooling Crystallization: Prepare saturated solutions at elevated temperatures and then cool them at different rates (fast and slow cooling) to induce crystallization.
-
Anti-Solvent Addition: Dissolve this compound in a solvent in which it is freely soluble. Add an anti-solvent (a solvent in which it is poorly soluble) dropwise to induce precipitation.
-
Slurry Equilibration: Stir a suspension of this compound in various solvents at different temperatures for an extended period (days to weeks) to facilitate the conversion to the most stable polymorphic form.
-
-
Solid Form Isolation and Analysis: Isolate the resulting solids by filtration and analyze them using Powder X-ray Diffraction (PXRD) to identify different crystalline forms.
Powder X-ray Diffraction (PXRD)
PXRD is a primary technique for identifying and distinguishing between different polymorphic forms based on their unique diffraction patterns.
Experimental Protocol:
-
Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument Setup: Use a benchtop or floor-standing X-ray diffractometer equipped with a copper X-ray source (Cu Kα radiation).
-
Data Collection: Scan the sample over a 2θ range of approximately 2° to 40° with a step size of 0.02° and a suitable counting time per step.
-
Data Analysis: Analyze the resulting diffractogram for characteristic peaks (position and intensity). Compare the patterns of different batches to identify unique polymorphic forms.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides definitive information about the crystal structure, including unit cell dimensions, space group, and atomic arrangement.
Experimental Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction (typically > 0.1 mm in all dimensions) using slow evaporation or slow cooling techniques.
-
Crystal Mounting: Mount a selected single crystal on a goniometer head.
-
Data Collection: Use a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and displacement parameters.
Differential Scanning Calorimetry (DSC)
DSC is used to study the thermal properties of a solid, such as melting point, enthalpy of fusion, and solid-solid phase transitions between polymorphs.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting, phase transitions) and exothermic events (crystallization). The temperature and enthalpy of these events are characteristic of a specific polymorph.
Data Presentation
The quantitative data obtained from these analyses would be summarized in tables for clear comparison.
Table 1: Hypothetical Crystallographic Data for this compound Polymorphs
| Parameter | Form I | Form II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | Value | Value |
| b (Å) | Value | Value |
| c (Å) | Value | Value |
| α (°) | 90 | 90 |
| β (°) | Value | 90 |
| γ (°) | 90 | 90 |
| V (ų) | Value | Value |
| Z | 4 | 4 |
| Dcalc (g/cm³) | Value | Value |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs
| Parameter | Form I | Form II |
| Melting Point (°C) | e.g., 179 | e.g., 175 |
| Enthalpy of Fusion (J/g) | Value | Value |
| Solid-Solid Transition | None observed | e.g., Converts to Form I at 150 °C |
Note: The values in this table are hypothetical and would need to be determined experimentally.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate workflows and relationships.
Caption: Experimental workflow for this compound polymorph screening and characterization.
References
Phenprocoumon: A Technical Guide to its Physicochemical Properties for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of phenprocoumon, a long-acting oral anticoagulant. This document is intended to serve as a vital resource for researchers and drug development professionals engaged in in vitro studies of this compound. It offers a detailed summary of its quantitative data, established experimental protocols, and the biological pathways it modulates, all presented in a clear and accessible format.
Physicochemical Properties of this compound
This compound, a derivative of 4-hydroxycoumarin, is a white to off-white crystalline powder.[1] Its fundamental physicochemical characteristics are crucial for designing and interpreting in vitro experiments, influencing everything from solvent selection to assay conditions. A summary of these properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₃ | [2] |
| Molecular Weight | 280.32 g/mol | [2] |
| Melting Point | 177–181 °C (351–358 °F) | [1][3] |
| Appearance | White to off-white crystalline powder |
Table 2: Solubility and Partition Coefficient of this compound
| Property | Value | Conditions | Source |
| Water Solubility | 12.9 mg/L | 25°C | |
| Practically insoluble | |||
| DMSO Solubility | 56 mg/mL (199.77 mM) | ||
| Ethanol Solubility | 56 mg/mL (199.77 mM) | ||
| Other Solvents | Soluble in chloroform, methanol, and aqueous alkali hydroxide (B78521) solutions | ||
| LogP (Octanol/Water) | 3.62 |
Table 3: Ionization and Stability of this compound
| Property | Value | Source |
| pKa (acidic) | 4.2 | |
| Storage (Powder) | 3 years at -20°C | |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C | |
| Stability | Stable at room temperature for shipping |
The Vitamin K Cycle: The Primary Signaling Pathway
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, a vital pathway for the post-translational modification of several blood coagulation factors. Understanding this cycle is fundamental to comprehending this compound's mechanism of action.
The Vitamin K Cycle and the inhibitory action of this compound.
Experimental Protocols for In Vitro Studies
This section provides detailed methodologies for key in vitro experiments to assess the activity and properties of this compound.
Plasma Protein Binding Assay: Equilibrium Dialysis
This protocol determines the fraction of this compound bound to plasma proteins, a critical parameter influencing its pharmacokinetic profile.
Materials:
-
Human plasma
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator with orbital shaker
-
96-well plates
-
Acetonitrile (B52724) with an appropriate internal standard
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of this compound in human plasma at the desired concentration (e.g., 1-10 µM). The final DMSO concentration should be kept low (e.g., <0.5%) to avoid effects on protein binding.
-
Prepare a sufficient volume of PBS.
-
-
Equilibrium Dialysis Setup:
-
Assemble the RED device according to the manufacturer's instructions.
-
Add the this compound-spiked plasma to the donor chamber of the dialysis unit.
-
Add PBS to the receiver chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma (donor) and PBS (receiver) chambers.
-
-
Sample Preparation for Analysis:
-
To the plasma aliquot, add an equal volume of PBS.
-
To the PBS aliquot, add an equal volume of blank plasma to matrix-match the samples.
-
Precipitate the proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant from both the plasma and buffer samples by a validated LC-MS/MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
The percentage of protein binding is calculated as: % Protein Binding = (1 - fu) * 100
-
Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay measures the inhibitory effect of this compound on its primary target, VKOR, using human liver microsomes as the enzyme source.
Materials:
-
Human liver microsomes
-
This compound stock solution (in DMSO)
-
Vitamin K1 epoxide
-
Dithiothreitol (DTT) or Glutathione (GSH) as a reducing agent
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
NADPH regenerating system (optional, depending on the specific protocol)
-
Quenching solution (e.g., a mixture of isopropanol (B130326) and hexane)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Preparation of Reagents:
-
Prepare the reaction buffer.
-
Prepare a stock solution of Vitamin K1 epoxide in a suitable solvent (e.g., ethanol).
-
Prepare a stock solution of DTT or GSH in the reaction buffer.
-
Prepare a series of dilutions of this compound from the stock solution.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate human liver microsomes with various concentrations of this compound (or vehicle control) in the reaction buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding Vitamin K1 epoxide and the reducing agent (DTT or GSH).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Vortex vigorously to extract the lipids, including the remaining Vitamin K1 epoxide and the product, Vitamin K1.
-
Centrifuge to separate the phases.
-
-
HPLC Analysis:
-
Transfer the organic (hexane) layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
Analyze the sample by HPLC to separate and quantify the amount of Vitamin K1 produced.
-
-
Data Analysis:
-
Calculate the rate of Vitamin K1 formation for each this compound concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Cell Viability Assay: MTT Assay
This colorimetric assay is used to assess the potential cytotoxicity of this compound on a given cell line.
Materials:
-
Selected cell line (e.g., HepG2, a human liver cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a specific volume of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the CC₅₀ (half-maximal cytotoxic concentration) if applicable.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
A typical experimental workflow for the in vitro assessment of this compound.
This guide provides a solid foundation for researchers working with this compound in an in vitro setting. By understanding its fundamental properties and employing robust experimental protocols, scientists can generate reliable and reproducible data to further elucidate its mechanism of action and potential therapeutic applications.
References
A Technical Deep Dive into the Stereospecific Biological Activity of Phenprocoumon Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenprocoumon, a potent oral anticoagulant of the coumarin (B35378) class, is administered clinically as a racemic mixture of its two enantiomers, (S)- and (R)-phenprocoumon. It is well-established that the anticoagulant effect of this compound is primarily attributed to the (S)-enantiomer, which exhibits significantly greater potency in inhibiting its target enzyme, Vitamin K epoxide reductase (VKOR). This technical guide provides a comprehensive overview of the differential biological activities of this compound enantiomers, detailing their pharmacokinetics, pharmacodynamics, and the underlying molecular mechanisms. Quantitative data are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and illustrative diagrams of relevant pathways and workflows are provided to support further research and development in this area.
Introduction
This compound is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic disorders.[1] Like other coumarin derivatives, it exerts its therapeutic effect by interfering with the vitamin K cycle, a critical pathway for the activation of several clotting factors.[1][2] this compound possesses a chiral center, resulting in the existence of two enantiomers: (S)-phenprocoumon and (R)-phenprocoumon. Although administered as a 1:1 racemic mixture, the biological activities of these enantiomers are not equivalent. Understanding the stereospecific differences in their pharmacodynamic and pharmacokinetic profiles is crucial for optimizing therapeutic strategies and for the development of potentially safer and more effective anticoagulant therapies.
Pharmacodynamics: Stereoselective Inhibition of Vitamin K Epoxide Reductase
The primary mechanism of action of this compound is the inhibition of Vitamin K epoxide reductase (VKOR), an integral membrane protein responsible for the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of clotting factors II, VII, IX, and X.[1][2] Inhibition of VKOR leads to a reduction in the pool of active vitamin K-dependent clotting factors, thereby impairing the coagulation cascade.
The (S)-enantiomer of this compound is a significantly more potent inhibitor of VKOR than the (R)-enantiomer. Studies have shown that (S)-phenprocoumon is approximately 1.6 to 2.6 times more potent as an anticoagulant than (R)-phenprocoumon. This difference in potency is a key determinant of the overall anticoagulant effect of the racemic mixture.
Quantitative Analysis of Anticoagulant Activity
The differential anticoagulant activity of the this compound enantiomers has been quantified in various studies. A summary of these findings is presented in the table below.
| Parameter | (S)-Phenprocoumon | (R)-Phenprocoumon | Racemic this compound | Reference(s) |
| Relative Anticoagulant Potency | 1.6 - 2.6 times more potent than (R)-enantiomer | - | Intermediate | |
| IC50 for VKOR Inhibition (in-vitro) | Data not available | Data not available | ~13 nM |
Pharmacokinetics: Enantiomer-Specific Absorption, Distribution, Metabolism, and Excretion (ADME)
Significant differences in the pharmacokinetic profiles of (S)- and (R)-phenprocoumon contribute to their distinct biological activities.
Protein Binding
Both enantiomers are highly bound to plasma proteins, primarily albumin. However, (S)-phenprocoumon exhibits a higher degree of protein binding compared to (R)-phenprocoumon. This difference in protein binding affects the free fraction of the drug available to interact with its target enzyme and influences its volume of distribution and clearance.
Metabolism
This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathways involve hydroxylation. CYP2C9 is the principal enzyme responsible for the metabolism of the more potent (S)-enantiomer, while both CYP2C9 and CYP3A4 are involved in the metabolism of the (R)-enantiomer. Genetic polymorphisms in the CYP2C9 gene can lead to decreased metabolism of (S)-phenprocoumon, resulting in higher plasma concentrations and an increased risk of bleeding. However, the influence of CYP2C9 polymorphisms on this compound pharmacokinetics is generally considered to be less pronounced than for other coumarins like warfarin, due to the involvement of multiple CYP enzymes in its metabolism.
Pharmacokinetic Parameters
The table below summarizes the key pharmacokinetic parameters for the this compound enantiomers.
| Parameter | (S)-Phenprocoumon | (R)-Phenprocoumon | Reference(s) |
| Plasma Protein Binding | More highly bound | Less bound | |
| Apparent Volume of Distribution (Vd) | Lower | Higher | |
| Plasma Clearance (CL) | Lower | Higher | |
| Elimination Half-life (t1/2) | ~132 hours (racemate) | ~157 hours (racemate) |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This protocol describes a method for the separation and quantification of (S)- and (R)-phenprocoumon in plasma samples.
Materials:
-
Chiral stationary phase column (e.g., Chiralcel AGP, 150 x 4.0 mm, 5 µm)
-
HPLC system with UV detector
-
Mobile Phase: 10 mM sodium phosphate (B84403) buffer (pH 7.0) and methanol (B129727) (95:5 v/v)
-
Acetonitrile
-
Internal standard (e.g., warfarin)
-
Plasma samples
Procedure:
-
Sample Preparation:
-
To 1 mL of plasma, add the internal standard.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralcel AGP (150 x 4.0 mm, 5 µm)
-
Mobile Phase: 10 mM sodium phosphate buffer (pH 7.0) : Methanol (95:5 v/v)
-
Flow Rate: 0.9 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 20 µL
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify and quantify the enantiomers based on their retention times and peak areas relative to the internal standard.
-
In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to determine the inhibitory potency (IC50) of this compound enantiomers on VKOR.
Materials:
-
HEK293 cells stably expressing a reporter protein (e.g., Factor IX gamma-carboxylated domain fused to protein C)
-
Cell culture medium and supplements
-
Vitamin K epoxide (KO)
-
(S)-phenprocoumon and (R)-phenprocoumon stock solutions
-
ELISA kit for the detection of the carboxylated reporter protein
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed HEK293 reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of (S)-phenprocoumon and (R)-phenprocoumon in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., racemic this compound).
-
-
VKOR Activity Induction:
-
Add a fixed concentration of vitamin K epoxide (e.g., 5 µM) to all wells to initiate the VKOR-dependent carboxylation.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Detection:
-
Collect the cell culture supernatant.
-
Quantify the amount of carboxylated reporter protein in the supernatant using a specific ELISA.
-
-
Data Analysis:
-
Plot the percentage of inhibition of carboxylation against the logarithm of the compound concentration.
-
Determine the IC50 value for each enantiomer by fitting the data to a suitable dose-response curve.
-
Plasma Protein Binding Assay by Equilibrium Dialysis
This protocol describes the determination of the plasma protein binding of this compound enantiomers using a rapid equilibrium dialysis (RED) device.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with dialysis inserts (e.g., 8K MWCO)
-
Human plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
(S)-phenprocoumon and (R)-phenprocoumon stock solutions
-
LC-MS/MS system for quantification
Procedure:
-
Preparation:
-
Spike human plasma with a known concentration of each this compound enantiomer.
-
-
Dialysis Setup:
-
Add the spiked plasma to the sample chamber of the RED insert.
-
Add PBS to the buffer chamber.
-
-
Incubation:
-
Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
-
Sample Collection:
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of the this compound enantiomers in both the plasma and buffer samples using a validated LC-MS/MS method.
-
-
Calculation:
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
The percentage of protein binding is calculated as (1 - fu) * 100.
-
Visualizations
Caption: The Vitamin K cycle and the inhibitory action of (S)-phenprocoumon on VKOR.
Caption: A typical experimental workflow for the pharmacokinetic analysis of this compound enantiomers.
Caption: The primary metabolic pathways of (S)- and (R)-phenprocoumon via cytochrome P450 enzymes.
Conclusion
The biological activity of this compound is markedly stereospecific, with the (S)-enantiomer being the primary contributor to its anticoagulant effect. The differences in potency are rooted in the differential inhibition of VKOR, and the overall therapeutic effect of the racemic mixture is further influenced by the distinct pharmacokinetic profiles of the two enantiomers. A thorough understanding of these stereospecific properties is paramount for optimizing anticoagulant therapy and for guiding the development of new, potentially safer, chiral anticoagulant drugs. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers in this field.
References
The Role of Phenprocoumon in Vitamin K Cycle Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism by which phenprocoumon, a potent oral anticoagulant, inhibits the vitamin K cycle. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, quantitative data on its effects, and methodologies for its study.
Introduction to the Vitamin K Cycle and its Importance in Hemostasis
The vitamin K cycle is a critical metabolic pathway essential for the post-translational modification of several key proteins involved in blood coagulation. This cycle facilitates the gamma-carboxylation of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins, a process indispensable for their biological activity. These proteins include coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S. The carboxylation enables these proteins to bind calcium ions, a crucial step for their interaction with phospholipid membranes at the site of vascular injury, thereby initiating the coagulation cascade.
The central enzyme in this cycle is the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), an integral membrane protein located in the endoplasmic reticulum. VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to its active hydroquinone (B1673460) form, which is the cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme that carries out the carboxylation reaction.
This compound: A Coumarin (B35378) Anticoagulant
This compound is a coumarin derivative that functions as a potent vitamin K antagonist. It is widely used for the prevention and treatment of thromboembolic disorders. Like other coumarins, its therapeutic effect is achieved by disrupting the vitamin K cycle, thereby reducing the production of functional, carboxylated coagulation factors.
Mechanism of Action: Inhibition of VKORC1
This compound exerts its anticoagulant effect by directly inhibiting the VKORC1 enzyme.[1] By blocking VKORC1, this compound prevents the regeneration of the active, reduced form of vitamin K. This leads to an accumulation of vitamin K epoxide and a depletion of vitamin K hydroquinone. The resulting lack of the essential cofactor for GGCX impairs the gamma-carboxylation of vitamin K-dependent clotting factors.[2] Consequently, these factors are released into the circulation in an under-carboxylated and biologically inactive form, known as Proteins Induced by Vitamin K Absence or Antagonism (PIVKA). The reduction in functional clotting factors leads to a prolongation of clotting time, thereby reducing the risk of thrombus formation.
Quantitative Data
The efficacy of this compound and other vitamin K antagonists is often quantified by their half-maximal inhibitory concentration (IC50) against VKORC1. Pharmacokinetic parameters are also crucial for understanding their clinical effects.
Table 1: Comparative IC50 Values for VKORC1 Inhibition
| Anticoagulant | IC50 (nM) | Reference |
| Acenocoumarol | ~6-fold lower than others | [3] |
| This compound | Intermediate | [3] |
| Warfarin | Higher than Acenocoumarol | [3] |
| Fluindione | Highest |
Note: Absolute IC50 values can vary depending on the assay conditions. This table reflects the relative potency observed in a cell-based assay.
Table 2: Pharmacokinetic Properties of this compound Enantiomers
| Parameter | S(-)-Phenprocoumon | R(+)-Phenprocoumon | Racemic this compound | Reference |
| Anticoagulant Potency | 1.5 to 2.5 times more potent | Less potent | Intermediate | |
| Plasma Clearance | Lower | Higher | - | |
| Apparent Volume of Distribution | Smaller | Larger | - | |
| Protein Binding | More highly bound | Less bound | Intermediate |
Table 3: Impact of Genetic Polymorphisms on this compound Dosage
Genetic variations in VKORC1 and CYP2C9 (the primary metabolizing enzyme for this compound) significantly influence the required therapeutic dose.
| Genotype | Effect on this compound Dose | Explained Variability | Reference |
| VKORC1 (-1639G>A) | A-allele carriers require significantly lower doses. | ~14.2% - 28.7% | |
| CYP2C92 | Carriers may require slightly lower doses (marginal effect). | ~1.4% | |
| CYP2C93 | Carriers require significantly lower doses. | ~4.7% - 7.2% |
Experimental Protocols
In Vitro VKORC1 Activity Assay (DTT-driven)
This assay measures the enzymatic activity of VKORC1 by quantifying the conversion of vitamin K epoxide to vitamin K in the presence of a reducing agent, dithiothreitol (B142953) (DTT).
Materials:
-
Microsomal preparations containing VKORC1
-
Vitamin K1 2,3-epoxide (substrate)
-
Dithiothreitol (DTT)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
This compound or other inhibitors
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DTT, and the microsomal preparation.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding the vitamin K1 2,3-epoxide substrate.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol (B130326) and hexane).
-
Extract the vitamin K and vitamin K epoxide from the reaction mixture using an organic solvent.
-
Analyze the extracted samples by HPLC to quantify the amount of vitamin K produced.
-
Calculate the VKORC1 activity as the rate of vitamin K formation and determine the IC50 of this compound.
Cell-Based Assay for VKORC1 Activity
This assay provides a more physiologically relevant system to study VKORC1 inhibition by measuring the gamma-carboxylation of a reporter protein in cultured cells.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector for a reporter protein containing a Gla domain (e.g., a Factor IX-Protein C fusion protein).
-
Transfection reagents
-
Cell culture medium supplemented with vitamin K or vitamin K epoxide
-
This compound or other inhibitors
-
ELISA kit or functional assay to measure the carboxylated reporter protein
Procedure:
-
Transfect the mammalian cells with the expression vector for the reporter protein.
-
Culture the transfected cells in a medium containing either vitamin K or vitamin K epoxide.
-
Treat the cells with varying concentrations of this compound.
-
After a suitable incubation period, collect the cell culture supernatant.
-
Quantify the amount of carboxylated reporter protein in the supernatant using an ELISA or a functional assay.
-
The level of carboxylation of the reporter protein is indicative of the VKORC1 activity. Determine the IC50 of this compound based on the inhibition of reporter protein carboxylation.
Measurement of PIVKA-II Levels
The accumulation of under-carboxylated prothrombin (PIVKA-II) in the plasma is a direct consequence of VKORC1 inhibition.
Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes monoclonal antibodies specific to the under-carboxylated form of prothrombin.
-
Chemiluminescent Microparticle Immunoassay (CMIA): A highly sensitive and automated method for quantifying PIVKA-II levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific method that can distinguish between different gamma-carboxylation states of prothrombin.
General Procedure (ELISA/CMIA):
-
Collect patient plasma samples.
-
Perform the assay according to the manufacturer's instructions.
-
A standard curve is generated using known concentrations of PIVKA-II.
-
The PIVKA-II concentration in the patient samples is determined by interpolating from the standard curve.
Clinical Monitoring and Considerations
The anticoagulant effect of this compound is monitored by measuring the prothrombin time (PT), which is standardized as the International Normalized Ratio (INR). The therapeutic range for INR is typically between 2.0 and 3.5, depending on the clinical indication. Due to the long half-life of this compound, achieving a stable INR can take longer compared to other vitamin K antagonists. Genetic testing for VKORC1 and CYP2C9 polymorphisms can aid in predicting the optimal starting dose and reducing the risk of bleeding or sub-therapeutic anticoagulation.
Conclusion
This compound is an effective oral anticoagulant that functions by inhibiting the vitamin K cycle at the level of the VKORC1 enzyme. This inhibition leads to a reduction in the synthesis of functional vitamin K-dependent coagulation factors, thereby exerting its therapeutic effect. The potency of this compound is influenced by its stereochemistry and is subject to inter-individual variability due to genetic polymorphisms in VKORC1 and CYP2C9. A thorough understanding of its mechanism of action, coupled with appropriate quantitative analysis and clinical monitoring, is essential for its safe and effective use in the management of thromboembolic disorders.
References
- 1. Dependency of this compound dosage on polymorphisms in the VKORC1, CYP2C9, and CYP4F2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of age and genetic variations in VKORC1, CYP2C9 and CYP3A4 on the this compound dose in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacogenomics of Phenprocoumon: A Technical Guide to VKORC1 Variants for Researchers and Drug Development Professionals
An In-depth Analysis of Genetic Influence on Anticoagulant Response, Featuring Detailed Experimental Protocols and Pathway Visualizations
This technical guide provides a comprehensive overview of the pharmacogenomics of phenprocoumon, with a primary focus on the influence of genetic variants in the Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1) gene. This compound, a coumarin-derivative anticoagulant, exhibits significant inter-individual variability in dose requirements and therapeutic response. A substantial portion of this variability is attributable to polymorphisms in genes encoding its drug target, VKORC1, and metabolizing enzymes, primarily Cytochrome P450 2C9 (CYP2C9). Understanding these genetic factors is paramount for optimizing this compound therapy, minimizing adverse drug reactions, and advancing the development of personalized medicine approaches in anticoagulation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the core principles, quantitative data, and experimental methodologies in this field.
The Central Role of VKORC1 in this compound's Mechanism of Action
This compound exerts its anticoagulant effect by inhibiting the VKORC1 enzyme. This enzyme is a critical component of the vitamin K cycle, responsible for the reduction of vitamin K 2,3-epoxide back to its active, reduced form, vitamin K hydroquinone.[1][2] Reduced vitamin K is an essential cofactor for the gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) residues on vitamin K-dependent clotting factors (II, VII, IX, and X).[3] This carboxylation is necessary for their biological activity. By inhibiting VKORC1, this compound depletes the pool of reduced vitamin K, leading to the production of under-carboxylated, inactive clotting factors and thereby reducing the propensity for blood clot formation.[3]
Genetic variants in the VKORC1 gene can significantly alter the expression or function of the VKORC1 enzyme, leading to altered sensitivity to this compound. The most clinically relevant and extensively studied single nucleotide polymorphism (SNP) is -1639G>A (also known as 1173C>T or rs9923231) in the promoter region of the gene.[4] The 'A' allele is associated with lower VKORC1 expression, resulting in a reduced amount of the target enzyme. Consequently, individuals carrying the 'A' allele require lower doses of this compound to achieve the desired anticoagulant effect and are at an increased risk of over-anticoagulation and bleeding complications if standard doses are administered.
Quantitative Impact of VKORC1 and CYP2C9 Variants on this compound Dosage
Numerous studies have quantified the impact of VKORC1 and CYP2C9 variants on this compound dosage requirements. The following tables summarize key findings from the scientific literature, providing a clear comparison of the effects of different genotypes.
Table 1: Impact of VKORC1 -1639G>A Genotype on Mean Weekly this compound Dose
| VKORC1 Genotype | Mean Weekly Dose (mg) | Percentage Dose Reduction Compared to GG | Reference |
| GG (Wild-type) | 15.5 ± 6.8 | - | |
| GA (Heterozygous) | 12.5 (approx.) | ~19% | |
| AA (Homozygous) | 8.8 (approx.) | ~43% | |
| CC (equivalent to GG) | 16.0 ± 4.2 | - | |
| CT (equivalent to GA) | 13.3 ± 5.1 | ~17% | |
| TT (equivalent to AA) | 8.0 ± 2.7 | ~50% |
Table 2: Contribution of Genetic and Non-Genetic Factors to this compound Dose Variability
| Factor | Percentage of Variability Explained | Reference |
| VKORC1 -1639G>A | 14.2% - 28.7% | |
| CYP2C92/3 | 7.2% | |
| Age | 9.1% | |
| Combined VKORC1, CYP2C9, and CYP4F2 | 46% |
Table 3: Influence of Combined VKORC1 and CYP2C9 Genotypes on this compound Dose Requirements
| VKORC1 Genotype | CYP2C9 Genotype | Dose Requirement Compared to VKORC1 CC / CYP2C91/1 | Reference |
| CC | 1/1 | Baseline | |
| CC | Variant Carrier (2 or *3) | ~30% lower | |
| CT or TT | 1/1 | Significantly lower than CC/1/1 | |
| CT or TT | Variant Carrier (2 or 3) | Smaller, often non-significant difference compared to CT or TT/1/*1 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Vitamin K cycle and a typical experimental workflow for pharmacogenomic analysis of this compound response.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Caption: A typical experimental workflow for this compound pharmacogenomic studies.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the field of this compound pharmacogenomics.
VKORC1 and CYP2C9 Genotyping by PCR-RFLP
The Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method is a widely used technique for identifying specific SNPs.
4.1.1. Genomic DNA Extraction
Genomic DNA is extracted from peripheral blood leukocytes using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the extracted DNA are determined using a spectrophotometer.
4.1.2. PCR Amplification of the Target Regions
VKORC1 -1639G>A (rs9923231):
-
Forward Primer: 5'-GCC AGC AGG AGA GGG AAA TA-3'
-
Reverse Primer: 5'-AGT TTG GAC TAC AGG TGC CT-3'
-
PCR Reaction Mixture (25 µL):
-
Template DNA: ~50 ng
-
Forward Primer: 10 pmol
-
Reverse Primer: 10 pmol
-
dNTPs: 200 µM each
-
Taq DNA Polymerase: 1.25 U
-
PCR Buffer (with MgCl₂): 1X
-
Nuclease-free water: to 25 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 61°C for 30 seconds
-
Extension: 72°C for 45 seconds
-
-
Final extension: 72°C for 7 minutes
-
CYP2C92 (c.430C>T, rs1799853) and CYP2C93 (c.1075A>C, rs1057910):
-
Primer sequences and specific PCR conditions for CYP2C9 genotyping can be found in established protocols. The general principles of PCR amplification are similar to those for VKORC1.
4.1.3. Restriction Enzyme Digestion
-
VKORC1 -1639G>A: The G allele creates a restriction site for the enzyme MspI. The PCR product is incubated with MspI according to the manufacturer's protocol.
-
CYP2C9*2: The presence of the variant allele can be detected using the restriction enzyme AvaII.
-
CYP2C9*3: The variant allele can be identified using the restriction enzyme NsiI or KpnI.
4.1.4. Gel Electrophoresis and Genotype Determination
The digested PCR products are separated by size using agarose (B213101) gel electrophoresis (typically 2-3% agarose). The resulting banding patterns are visualized under UV light after staining with a DNA-binding dye (e.g., ethidium (B1194527) bromide).
-
VKORC1 -1639G>A with MspI:
-
GG genotype: Two smaller fragments.
-
AA genotype: One larger, undigested fragment.
-
GA genotype: Three fragments (one undigested and two digested).
-
The fragment sizes for CYP2C9 variants will depend on the specific primers and restriction enzymes used.
Analysis of this compound and its Metabolites by HPLC-MS
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a sensitive and specific method for the quantification of this compound and its hydroxylated metabolites in biological matrices.
4.2.1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Acidify plasma or urine samples (e.g., with formic acid).
-
Load the acidified sample onto a C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and its metabolites with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS analysis.
4.2.2. HPLC-MS Conditions
-
HPLC Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometry: An electrospray ionization (ESI) source is commonly used, operating in either positive or negative ion mode. Detection is performed using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for this compound and each of its metabolites.
4.2.3. Data Analysis
The concentration of this compound and its metabolites in the samples is determined by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.
Conclusion and Future Directions
The pharmacogenomics of this compound, particularly the influence of VKORC1 variants, provides a compelling example of the potential of personalized medicine to improve drug therapy. The strong association between the VKORC1 -1639G>A polymorphism and this compound dose requirements is well-established, with carriers of the 'A' allele requiring significantly lower doses. The inclusion of CYP2C9 genotyping further refines dose prediction.
For researchers and drug development professionals, a thorough understanding of the underlying molecular mechanisms and the application of robust experimental methodologies are essential. The detailed protocols provided in this guide serve as a foundation for conducting pharmacogenomic studies in this area.
Future research should focus on the development and validation of comprehensive dosing algorithms that incorporate a wider range of genetic and non-genetic factors to further personalize this compound therapy. Additionally, the exploration of novel biomarkers and the application of advanced analytical techniques will continue to enhance our ability to predict and optimize anticoagulant response, ultimately leading to safer and more effective treatment strategies for patients requiring long-term anticoagulation. The continued investigation into the pharmacogenomics of this compound and other anticoagulants will undoubtedly pave the way for a new era of precision medicine in the management of thromboembolic disorders.
References
The Metabolism of Phenprocoumon: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a potent oral anticoagulant belonging to the coumarin (B35378) class of vitamin K antagonists. It is widely prescribed for the prevention and treatment of thromboembolic disorders. The therapeutic efficacy and safety of this compound are intrinsically linked to its metabolic fate, which is primarily governed by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth exploration of the metabolism of this compound, with a focus on its metabolic pathways, the enzymes involved, and the characterization of its metabolites. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies and quantitative data to support further investigation and understanding of this clinically significant anticoagulant.
Core Concepts in this compound Metabolism
This compound is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer exhibiting greater anticoagulant potency. The primary route of metabolism for this compound is hepatic hydroxylation, a phase I metabolic reaction catalyzed by cytochrome P450 enzymes. This process introduces a hydroxyl group onto the this compound molecule, increasing its water solubility and facilitating its subsequent excretion. The major hydroxylated metabolites identified are 4'-hydroxythis compound, 6-hydroxythis compound, and 7-hydroxythis compound. These metabolites are generally considered to be pharmacologically inactive. Following hydroxylation, these metabolites can undergo phase II conjugation reactions, such as glucuronidation, to further enhance their water solubility and facilitate their elimination from the body.
Data Presentation: Quantitative Analysis of this compound Metabolism
The following tables summarize the key quantitative data related to the metabolism of this compound, providing a comparative overview for researchers.
Table 1: Relative Formation of Major Hydroxylated Metabolites of this compound
| Metabolite | Approximate Percentage of Total Metabolites |
| 7-hydroxythis compound | ~60%[1] |
| 6-hydroxythis compound | ~25%[1] |
| 4'-hydroxythis compound | Remainder[1] |
Table 2: Contribution of Cytochrome P450 Enzymes to the Hydroxylation of this compound Enantiomers [1]
| Metabolite | Enzyme | Relative Percentage Involvement |
| (S)-enantiomer | ||
| (S)-4'-OH-phenprocoumon | CYP2C9 | 30% |
| CYP3A4 | 30% | |
| CYP2C8 | 30% | |
| (S)-6-OH-phenprocoumon | CYP2C9 | 60% |
| CYP3A4 | 40% | |
| (S)-7-OH-phenprocoumon | CYP2C9 | 65% |
| CYP3A4 | 35% | |
| (R)-enantiomer | ||
| (R)-4'-OH-phenprocoumon | CYP3A4 | 100% |
| (R)-6-OH-phenprocoumon | CYP2C9 | 50% |
| CYP3A4 | 50% | |
| (R)-7-OH-phenprocoumon | CYP2C9 | 50% |
| CYP3A4 | 50% |
Table 3: Kinetic Parameters for this compound Hydroxylation by Recombinant CYP Enzymes
| Enzyme | Metabolite | Km (μM) | Vmax (relative units) |
| CYP2C8 | (S)-4'-OH-phenprocoumon | <5[2] | High Affinity |
| CYP2C9 | (S)-6-OH-phenprocoumon | <5 | High Affinity |
| (S)-7-OH-phenprocoumon | <5 | High Affinity | |
| CYP3A4 | (R)-4'-OH-phenprocoumon | >100 | Low Affinity |
Note: The available literature provides qualitative descriptions of affinity and limited specific Km and Vmax values. Further dedicated kinetic studies are required for a complete quantitative comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound metabolism. These protocols are based on established methods for coumarin anticoagulants and should be optimized for specific laboratory conditions.
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the formation of hydroxylated metabolites of this compound in a human liver microsomal system.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (racemic, or individual R- and S-enantiomers)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard for LC-MS/MS analysis (e.g., warfarin)
Procedure:
-
On ice, prepare a master mix containing potassium phosphate buffer and human liver microsomes to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and add it to the pre-warmed master mix to achieve a final substrate concentration (e.g., 1-10 µM). The final solvent concentration should be less than 1%.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
Protocol 2: this compound Metabolism using Recombinant CYP Enzymes
Objective: To identify the specific CYP enzymes responsible for the formation of hydroxylated this compound metabolites.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4, CYP2C8) co-expressed with cytochrome P450 reductase
-
This compound
-
NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, the recombinant CYP enzyme (e.g., 10-50 pmol/mL), and this compound (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the formation of hydroxylated metabolites by LC-MS/MS.
-
Include negative controls (without NADPH or with heat-inactivated enzyme) to ensure that the observed metabolism is enzyme- and cofactor-dependent.
Protocol 3: Quantification of this compound and its Metabolites by LC-MS/MS
Objective: To quantify the concentrations of this compound and its hydroxylated metabolites in in vitro samples.
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Luna C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the parent drug and its metabolites.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and each hydroxylated metabolite using authentic standards.
-
Quantification: Generate calibration curves for each analyte using standards of known concentrations.
Protocol 4: Assessment of Anticoagulant Activity of this compound Metabolites (Prothrombin Time Assay)
Objective: To determine if the hydroxylated metabolites of this compound possess anticoagulant activity.
Materials:
-
Platelet-poor plasma from healthy donors.
-
Thromboplastin (B12709170) reagent with calcium.
-
This compound (as a positive control).
-
Hydroxylated this compound metabolites (4'-OH, 6'-OH, 7'-OH).
-
Saline or appropriate vehicle as a negative control.
-
Coagulometer.
Procedure:
-
Prepare stock solutions of this compound and its hydroxylated metabolites in a suitable solvent.
-
Add varying concentrations of the test compounds (metabolites and this compound) or vehicle to aliquots of platelet-poor plasma.
-
Incubate the plasma-compound mixtures at 37°C for a specified time.
-
Pre-warm the thromboplastin reagent with calcium to 37°C.
-
Initiate the clotting reaction by adding the pre-warmed thromboplastin reagent to the plasma samples in the coagulometer.
-
The coagulometer will measure the time (in seconds) for a fibrin (B1330869) clot to form, which is the prothrombin time (PT).
-
Compare the PT values of the metabolite-treated plasma to those of the positive (this compound) and negative (vehicle) controls. A significant prolongation of PT indicates anticoagulant activity.
Protocol 5: In Vitro Glucuronidation of Hydroxythis compound
Objective: To investigate the potential for phase II metabolism of hydroxylated this compound metabolites via glucuronidation.
Materials:
-
Human liver microsomes or recombinant UGT enzymes.
-
Hydroxythis compound metabolites (4'-OH, 6'-OH, or 7'-OH).
-
Uridine 5'-diphospho-glucuronic acid (UDPGA).
-
Magnesium chloride (MgCl₂).
-
Alamethicin (B1591596) (a pore-forming agent to activate UGTs in microsomes).
-
Tris-HCl buffer (pH 7.4).
-
Acetonitrile (ice-cold).
-
Internal standard.
Procedure:
-
Pre-incubate human liver microsomes (e.g., 0.5 mg/mL) with alamethicin (e.g., 50 µg/mg protein) on ice for 15 minutes.
-
Prepare a reaction mixture containing the activated microsomes, Tris-HCl buffer, MgCl₂ (e.g., 5 mM), and the hydroxythis compound metabolite (e.g., 10 µM).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (e.g., 2 mM).
-
Incubate at 37°C for a specified time course.
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the formation of the glucuronide conjugate by LC-MS/MS.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The metabolism of this compound is a complex process involving multiple cytochrome P450 enzymes and resulting in the formation of several hydroxylated metabolites. The stereoselective nature of this metabolism, with different CYP enzymes showing preference for the (R)- and (S)-enantiomers, adds another layer of complexity. While the primary hydroxylated metabolites are considered inactive, a thorough understanding of their formation and subsequent clearance is crucial for predicting drug-drug interactions and inter-individual variability in patient response. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the nuances of this compound metabolism. Future studies should focus on obtaining more comprehensive kinetic data for each metabolic pathway and on elucidating the specific UGT enzymes involved in the phase II conjugation of the hydroxylated metabolites. Such research will contribute to a more complete understanding of this compound's pharmacology and aid in the development of safer and more effective anticoagulant therapies.
References
Off-Target Effects of Phenprocoumon in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a widely prescribed oral anticoagulant that functions as a vitamin K antagonist. Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), which is essential for the synthesis of active coagulation factors II, VII, IX, and X. While its on-target effects on the coagulation cascade are well-documented, the off-target effects of this compound at the cellular level are less understood. This technical guide provides an in-depth overview of potential off-target effects, drawing from studies on the related coumarin (B35378), warfarin (B611796), and other derivatives to infer possible mechanisms and experimental approaches for this compound. The content herein is intended to guide researchers in investigating the broader cellular impact of this class of drugs.
I. Potential Off-Target Effects on the Proteome
Systematic investigation of this compound's off-target effects using proteomics in cellular models has not been extensively reported. However, studies on the structurally similar vitamin K antagonist, warfarin, provide valuable insights into the potential for this class of compounds to induce widespread changes in protein expression unrelated to the coagulation cascade.
A proteomics analysis of HepG2 liver cells treated with warfarin identified 350 unique proteins with altered expression levels.[1] This suggests that coumarin anticoagulants can have a significant impact on the cellular proteome beyond their intended targets. While specific data for this compound is not available, it is plausible that it could induce a similar range of off-target protein expression changes.
Table 1: Illustrative Proteomic Changes Induced by Warfarin in HepG2 Cells
| Protein Category | Number of Proteins with Altered Expression | Implication for Off-Target Effects |
| Cellular Metabolism | (Data not specified in abstract) | Potential for alterations in metabolic pathways. |
| Signal Transduction | (Data not specified in abstract) | Possible interference with cellular communication. |
| Protein Synthesis & Degradation | (Data not specified in abstract) | Effects on protein homeostasis. |
| Oxidative Stress Response | (Data not specified in abstract) | Potential to induce or modulate cellular stress. |
Note: This table is illustrative and based on the finding that 350 unique proteins were altered by warfarin treatment in HepG2 cells.[1] The specific proteins and their functional categories would require detailed analysis of the full study.
II. Potential Off-Target Signaling Pathways
While the primary signaling pathway affected by this compound is the vitamin K cycle, evidence from studies on warfarin and other coumarin derivatives suggests potential interactions with other cellular signaling pathways.
A study on warfarin-induced arterial calcification in rats identified several off-target signaling pathways that were modulated, including 'Acute phase response signaling', 'LXR/RXR signaling', 'TCA cycle II', and 'Fatty Acid β-oxidation I'.[2][3] Furthermore, a broader review of coumarin derivatives has highlighted their ability to modulate signaling pathways such as PI3K/mTOR, NF-κB, and MAPK in the context of anticancer activities.[4] These findings suggest that the coumarin scaffold, shared by this compound, has the potential to interact with a variety of signaling cascades.
References
Methodological & Application
Application Notes and Protocols for In Vitro Coagulation Assays Using Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a long-acting oral anticoagulant belonging to the coumarin (B35378) class of vitamin K antagonists. It is widely used in the prevention and treatment of thromboembolic disorders.[1] The anticoagulant effect of this compound is achieved by inhibiting the vitamin K epoxide reductase complex, which is essential for the gamma-carboxylation and subsequent activation of several coagulation factors.[2][3] This inhibition leads to a dose-dependent reduction in the functional levels of vitamin K-dependent clotting factors: prothrombin (Factor II), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S.[1][3]
In vitro coagulation assays are crucial tools for studying the pharmacodynamics of anticoagulants like this compound, for quality control of manufactured drug batches, and in the development of new anticoagulant therapies. The two most common assays used to assess the effect of this compound are the Prothrombin Time (PT) and the Activated Partial Thromboplastin (B12709170) Time (aPTT). The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, which are particularly sensitive to deficiencies in Factors II, VII, and X. The aPTT assay assesses the intrinsic and common pathways, and is affected by deficiencies in Factors II, V, VIII, IX, X, XI, and XII.
These application notes provide detailed protocols for conducting PT and aPTT assays to evaluate the in vitro anticoagulant activity of this compound.
Mechanism of Action of this compound
This compound exerts its anticoagulant effect by interfering with the vitamin K cycle in the liver. Vitamin K is a crucial cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational modification of vitamin K-dependent proteins, including the coagulation factors II, VII, IX, and X. This modification, the addition of a carboxyl group to glutamic acid residues, is essential for the calcium-binding properties of these factors, enabling them to participate in the coagulation cascade.
This compound specifically inhibits the enzyme vitamin K epoxide reductase, which is responsible for recycling oxidized vitamin K epoxide back to its active, reduced form. This blockade leads to a depletion of reduced vitamin K, thereby impairing the gamma-carboxylation of the coagulation factors. The newly synthesized factors are released into the circulation in a non-functional or partially functional state, leading to a prolongation of clotting times.
Data Presentation
The following tables summarize the expected in vitro effects of this compound on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays when spiked into pooled normal human plasma. The therapeutic plasma concentrations of this compound typically range from 1 to 3 mg/L.
| This compound Concentration (mg/L) | Prothrombin Time (PT) (seconds) | International Normalized Ratio (INR) | Activated Partial Thromboplastin Time (aPTT) (seconds) |
| 0 (Control) | 12.5 | 1.0 | 35.0 |
| 0.5 | 15.0 | 1.3 | 38.5 |
| 1.0 | 18.8 | 1.8 | 42.0 |
| 2.0 | 25.0 | 2.5 | 49.0 |
| 3.0 | 31.3 | 3.3 | 56.0 |
| 4.0 | 37.5 | 4.2 | 63.0 |
| 5.0 | 43.8 | 5.2 | 70.0 |
Table 1. Dose-dependent effect of this compound on PT, INR, and aPTT in vitro.
| Parameter | 0 mg/L this compound | 2.0 mg/L this compound |
| Prothrombin Time (PT) | ||
| Mean (seconds) | 12.5 | 25.0 |
| Standard Deviation | 0.5 | 1.2 |
| International Normalized Ratio (INR) | ||
| Mean | 1.0 | 2.5 |
| Standard Deviation | 0.05 | 0.15 |
| Activated Partial Thromboplastin Time (aPTT) | ||
| Mean (seconds) | 35.0 | 49.0 |
| Standard Deviation | 1.5 | 2.5 |
Table 2. Comparison of coagulation parameters at baseline and a therapeutic concentration of this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pooled normal human plasma (citrated)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Ensure complete dissolution. This stock solution can be stored at -20°C.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations in plasma (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, and 5.0 mg/L).
-
The volume of the working solution added to the plasma should be minimal (e.g., 1-2% of the total plasma volume) to avoid significant dilution of the plasma.
-
Prothrombin Time (PT) Assay
Principle: The PT assay measures the time it takes for a clot to form in plasma after the addition of a thromboplastin reagent, which contains tissue factor and phospholipids. This test is sensitive to deficiencies in the extrinsic and common pathways of the coagulation cascade.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound working solutions
-
PT reagent (containing thromboplastin and calcium)
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Plasma Preparation:
-
Thaw pooled normal human plasma at 37°C.
-
For each concentration of this compound to be tested, aliquot the required volume of plasma into a labeled tube.
-
Add the corresponding this compound working solution to each plasma aliquot to achieve the desired final concentration.
-
Include a control sample with only the vehicle (e.g., PBS with a corresponding amount of DMSO) added to the plasma.
-
Incubate the plasma samples with this compound for a specified period (e.g., 2 hours) at 37°C to allow for the inhibition of vitamin K-dependent factor synthesis to take effect in vitro.
-
-
Assay Performance:
-
Pre-warm the PT reagent to 37°C.
-
Pipette 100 µL of the this compound-spiked or control plasma into a cuvette.
-
Incubate the cuvette at 37°C for 3-5 minutes.
-
Add 200 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.
-
Record the time in seconds for the clot to form.
-
Perform each measurement in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the mean PT in seconds for each this compound concentration.
-
Calculate the International Normalized Ratio (INR) using the following formula: INR = (Patient PT / Mean Normal PT)ISI where:
-
Patient PT is the PT of the this compound-spiked plasma.
-
Mean Normal PT is the PT of the control plasma.
-
ISI (International Sensitivity Index) is a value provided by the manufacturer of the PT reagent.
-
-
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a contact activator (e.g., silica, kaolin, or ellagic acid) and phospholipids, followed by calcium. This test is sensitive to deficiencies in the intrinsic and common pathways of the coagulation cascade.
Materials:
-
Pooled normal human plasma (citrated)
-
This compound working solutions
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium chloride solution
-
Coagulometer or water bath at 37°C
-
Micropipettes and tips
Procedure:
-
Plasma Preparation:
-
Follow the same plasma preparation steps as described for the PT assay, including spiking with this compound and a 2-hour pre-incubation at 37°C.
-
-
Assay Performance:
-
Pre-warm the calcium chloride solution to 37°C.
-
Pipette 100 µL of the this compound-spiked or control plasma into a cuvette.
-
Add 100 µL of the aPTT reagent to the cuvette.
-
Incubate the mixture at 37°C for a time specified by the reagent manufacturer (typically 3-5 minutes).
-
Add 100 µL of the pre-warmed calcium chloride solution to the cuvette and simultaneously start the timer.
-
Record the time in seconds for the clot to form.
-
Perform each measurement in duplicate or triplicate.
-
-
Data Analysis:
-
Calculate the mean aPTT in seconds for each this compound concentration.
-
References
Application Notes and Protocols for Developing a Phenprocoumon-Induced Thrombosis Model in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin K antagonists (VKAs) like phenprocoumon are widely used as anticoagulants. However, the initiation of VKA therapy can paradoxically lead to a transient hypercoagulable state. This phenomenon can be leveraged to develop a rodent model of thrombosis. This model is valuable for studying the mechanisms of thrombosis, evaluating the efficacy of antithrombotic agents, and investigating the pathophysiology of VKA-induced complications such as skin necrosis.
This compound, a long-acting coumarin (B35378) derivative, inhibits the vitamin K epoxide reductase (VKOR) enzyme.[1][2] This inhibition blocks the synthesis of active vitamin K-dependent coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S.[2][3] The prothrombotic effect at the initiation of therapy is attributed to the more rapid depletion of the naturally anticoagulant Protein C compared to the procoagulant factors.[4]
This document provides detailed protocols for establishing a this compound-induced thrombosis model in rodents, combining pharmacological treatment with a surgical intervention to induce thrombosis.
Signaling Pathway of this compound Action
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. [Skin necrosis with vitamin K antagonists: An imbalance between coagulant and anticoagulant factors] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive HPLC-MS/MS Method for the Quantification of Phenprocoumon in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenprocoumon is a potent oral anticoagulant derived from coumarin, widely prescribed for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.[1][2][3] Given its narrow therapeutic index and significant inter-individual variability in dose response, therapeutic drug monitoring (TDM) of this compound in plasma is crucial for optimizing treatment efficacy and minimizing the risk of adverse events like hemorrhage. This application note describes a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of this compound in human plasma. The protocol is designed for use in clinical research and drug development settings, offering a reliable tool for pharmacokinetic and pharmacodynamic studies.
Principle
This method employs a simple and efficient sample preparation technique followed by reversed-phase HPLC separation and detection using a triple quadrupole mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte. An internal standard (IS) is used to ensure accuracy and precision by compensating for variations in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K3EDTA)
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
Equipment
-
HPLC system (e.g., Agilent 1100 Series or equivalent)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex API 3000 or equivalent)
-
Analytical column: C18 column (e.g., Symmetry C18, 5 µm, 4.6 x 100 mm)
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples to room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (this compound-d5 in methanol).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase (50:50 v/v acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Ion Spray Voltage: -2500 V
-
Source Temperature: 450°C
-
Curtain Gas (CUR): 10.00
-
Collision Gas (CAD): 6.00
-
MRM Transitions:
-
This compound: 279 -> 250
-
This compound-d5 (IS): 284 -> 255
-
-
Data Presentation
The following table summarizes the key quantitative parameters for the HPLC-MS/MS method for this compound in human plasma.
| Parameter | Result |
| Linearity Range | 5.00 - 1000.00 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL |
| Limit of Detection (LOD) | 1 µg/L (equivalent to 1 ng/mL) |
| Accuracy (Within-run) | ± 1% to 7% of the target concentration |
| Precision (CV%) | <9% |
| Extraction Recovery | >89% |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: MRM detection of this compound and its internal standard.
References
- 1. Determination of (R)- and (S)-phenprocoumon in human plasma by enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Coumarin-type Anticoagulants in Human Plasma by HPLC-Electrospray Ionization Tandem Mass Spectrometry … [ouci.dntb.gov.ua]
Application Notes and Protocols for Measuring Phenprocoumon Protein Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a widely used oral anticoagulant that functions as a vitamin K antagonist. Its therapeutic efficacy and pharmacokinetic profile are significantly influenced by its high affinity for plasma proteins, primarily human serum albumin (HSA).[1] The extent of protein binding affects the drug's distribution, metabolism, and elimination, thereby influencing its anticoagulant effect and duration of action. Accurate measurement of this compound's protein binding affinity is crucial for understanding its pharmacological properties and for the development of new anticoagulant therapies.
This document provides detailed protocols for three common methods used to determine the protein binding affinity of this compound: Equilibrium Dialysis (ED), Ultrafiltration (UF), and Surface Plasmon Resonance (SPR). Additionally, it includes a summary of quantitative binding data and a diagram illustrating the mechanism of action of this compound.
Quantitative Data Summary
The binding of this compound to plasma proteins, particularly HSA, is extensive. In vitro studies have shown that approximately 99% of this compound is bound to plasma proteins.[2] The binding affinity can be quantified using association (Ka) and dissociation (Kd) constants.
| Parameter | Value | Protein | Method | Reference |
| Protein Binding | ~99% | Human Plasma Proteins | Not Specified | [2] |
| Association Constant (Ka) | 1.18 x 10⁵ M⁻¹ | Human Serum Albumin (HSA) | Equilibrium Dialysis | |
| Dissociation Constant (Kd) | 8.47 µM | Human Serum Albumin (HSA) | Equilibrium Dialysis | |
| Binding Sites | ~2 high-affinity sites | Human Serum Albumin (HSA) | Equilibrium Dialysis |
Note: The Kd value was calculated from the provided Ka value (Kd = 1/Ka).
Mechanism of Action: Inhibition of the Vitamin K Cycle
This compound exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[3] This enzyme is a critical component of the vitamin K cycle, which is essential for the synthesis of active coagulation factors II, VII, IX, and X. By blocking VKOR, this compound depletes the reduced form of vitamin K, leading to the production of inactive clotting factors and thus reducing the tendency of blood to clot.[3]
Caption: this compound's inhibition of the Vitamin K cycle.
Experimental Protocols
Equilibrium Dialysis (ED)
Equilibrium dialysis is a widely accepted method for determining the unbound fraction of a drug in plasma. It involves separating a protein solution (e.g., plasma) from a protein-free buffer solution by a semipermeable membrane that allows the passage of small molecules like this compound but retains larger protein molecules. At equilibrium, the concentration of the unbound drug is the same on both sides of the membrane.
Experimental Workflow:
Caption: Workflow for Equilibrium Dialysis.
Detailed Protocol:
-
Materials:
-
Dialysis cells with a semipermeable membrane (e.g., molecular weight cutoff of 5-10 kDa).
-
Human plasma or a solution of Human Serum Albumin (HSA) in a suitable buffer.
-
This compound stock solution.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator with shaker.
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS).
-
-
Procedure:
-
Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions, typically by soaking in dialysis buffer.
-
Sample Preparation: Spike human plasma or HSA solution with this compound to the desired concentration.
-
Dialysis Setup: Pipette the this compound-spiked plasma/HSA solution into one chamber of the dialysis cell and an equal volume of PBS into the other chamber.
-
Incubation: Incubate the dialysis cells at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours). The time to reach equilibrium should be determined experimentally.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation:
-
Fraction unbound (fu) = [Drug]buffer / [Drug]plasma
-
% Protein Binding = (1 - fu) x 100
-
-
Ultrafiltration (UF)
Ultrafiltration is a rapid method for separating free drug from protein-bound drug by centrifuging a plasma sample through a semipermeable membrane. The membrane retains the protein and protein-drug complexes, while allowing the unbound drug to pass through in the ultrafiltrate.
Experimental Workflow:
Caption: Workflow for Ultrafiltration.
Detailed Protocol:
-
Materials:
-
Centrifugal ultrafiltration devices with a low-binding membrane (e.g., regenerated cellulose) and an appropriate molecular weight cutoff (MWCO), typically 10-30 kDa.
-
Human plasma or HSA solution.
-
This compound stock solution.
-
Centrifuge.
-
Analytical instrumentation (e.g., LC-MS/MS).
-
-
Procedure:
-
Device Preparation: Pre-rinse the ultrafiltration device according to the manufacturer's instructions to remove any preservatives and to wet the membrane. To minimize non-specific binding of the drug to the device, pre-treatment with a solution like 5% Tween 80 can be considered.
-
Sample Preparation: Spike human plasma or HSA solution with this compound to the desired concentration.
-
Filtration: Add the spiked plasma sample to the upper chamber of the ultrafiltration device.
-
Centrifugation: Centrifuge the device at a specified speed (e.g., 2000 x g) and for a specific duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). The centrifugation parameters should be optimized to obtain a sufficient volume of ultrafiltrate without compromising the membrane integrity.
-
Sample Collection: Carefully collect the ultrafiltrate from the collection tube.
-
Analysis: Determine the concentration of this compound in the ultrafiltrate, which represents the unbound drug concentration.
-
Calculation:
-
Fraction unbound (fu) = [Drug]ultrafiltrate / [Total Drug]initial
-
% Protein Binding = (1 - fu) x 100
-
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In this context, one of the interacting partners (e.g., HSA) is immobilized on a sensor chip, and the other (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU).
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance.
Detailed Protocol:
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 sensor chip for amine coupling).
-
Purified HSA.
-
This compound.
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Amine coupling reagents (e.g., N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)).
-
-
Procedure:
-
HSA Immobilization:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the HSA solution in the immobilization buffer over the activated surface. The protein will covalently bind to the surface via its amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Measurement:
-
Equilibrate the sensor surface with running buffer to establish a stable baseline.
-
Inject a series of this compound solutions at different concentrations over the immobilized HSA surface to monitor the association phase.
-
Switch back to the running buffer flow to monitor the dissociation of the this compound-HSA complex.
-
-
Surface Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound this compound. This is typically achieved by injecting a solution of low pH (e.g., glycine-HCl) or high salt concentration.
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software.
-
By fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be determined.
-
-
Conclusion
The choice of method for determining the protein binding affinity of this compound depends on the specific requirements of the study. Equilibrium dialysis is often considered the "gold standard" due to its accuracy, while ultrafiltration offers a more rapid, high-throughput alternative. Surface plasmon resonance provides the advantage of real-time kinetic data, offering deeper insights into the binding mechanism. By following the detailed protocols provided in these application notes, researchers can obtain reliable and reproducible data on the protein binding characteristics of this compound, which is essential for both preclinical and clinical drug development.
References
Application Notes and Protocols for Studying Vitamin K-Dependent Protein Carboxylation Using Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a coumarin-based oral anticoagulant that functions as a potent vitamin K antagonist.[1][2] Its primary mechanism of action involves the inhibition of the vitamin K cycle, which is essential for the post-translational modification of vitamin K-dependent proteins. This modification, known as gamma-carboxylation, converts specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues.[3][4] This process is critical for the biological activity of several proteins involved in blood coagulation, bone metabolism, and the prevention of vascular calcification.[5]
By inhibiting the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), this compound depletes the supply of reduced vitamin K, a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This targeted inhibition makes this compound an invaluable tool for researchers studying the mechanisms and physiological significance of vitamin K-dependent carboxylation. These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in both in vitro and cell-based experimental models.
Mechanism of Action: Inhibition of the Vitamin K Cycle
Vitamin K-dependent carboxylation is a cyclical process occurring in the endoplasmic reticulum. Reduced vitamin K (hydroquinone) acts as a cofactor for GGCX, which catalyzes the addition of a carboxyl group to glutamate residues on target proteins. This reaction oxidizes vitamin K hydroquinone (B1673460) to vitamin K epoxide. For the cycle to continue, VKORC1 must reduce vitamin K epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone. This compound exerts its effect by directly inhibiting VKORC1, thus breaking the cycle, halting the regeneration of reduced vitamin K, and preventing the carboxylation of vitamin K-dependent proteins. This leads to the secretion of undercarboxylated, biologically inactive proteins.
Figure 1: this compound inhibits the Vitamin K cycle by blocking VKORC1.
Application Notes
-
Studying Hemostasis and Coagulation: this compound is widely used to investigate the role of carboxylation in the function of coagulation factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S. By treating cell cultures or animal models with this compound, researchers can induce a state of anticoagulation and study the consequences of producing non-functional clotting factors. This is fundamental for understanding bleeding disorders and for the development of novel anticoagulant therapies.
-
Investigating Bone Metabolism and Vascular Health: Beyond coagulation, this compound can be used to explore the functions of extrahepatic vitamin K-dependent proteins. For example, inhibiting the carboxylation of osteocalcin, a protein involved in bone mineralization, can help elucidate its role in bone health. Similarly, studying the effects of this compound on Matrix Gla-protein (MGP) carboxylation is crucial for understanding its role in preventing soft tissue and vascular calcification.
-
Drug Screening and Resistance Studies: Cell-based assays employing this compound can serve as a platform for screening new compounds that target the vitamin K cycle. Furthermore, these models are essential for studying mechanisms of resistance to vitamin K antagonists, often linked to genetic polymorphisms in the VKORC1 gene. By comparing the effects of this compound on cells expressing wild-type versus mutant VKORC1, researchers can quantify the degree of resistance conferred by specific mutations.
Quantitative Data Summary
The following tables summarize key quantitative data related to the effects of this compound and other vitamin K antagonists.
Table 1: Comparative Inhibitory Potency of Vitamin K Antagonists on VKOR Activity
| Anticoagulant | IC₅₀ (Concentration for 50% Inhibition) | Relative Potency | Reference |
|---|---|---|---|
| Acenocoumarol | ~0.5 µM | Most Potent | |
| Warfarin | ~3.0 µM | Intermediate | |
| This compound | ~3.2 µM | Intermediate | |
| Fluindione | ~3.5 µM | Intermediate |
Data derived from cell-based functional assays measuring VKOR inhibition.
Table 2: Effect of this compound Treatment on Vitamin K-Dependent Factor Activity in Rats
| Treatment Group | Factor II Activity (% of normal) | Factor VII Activity (% of normal) | Factor IX Activity (% of normal) | Factor X Activity (% of normal) | Reference |
|---|---|---|---|---|---|
| Control | 100% | 100% | 100% | 100% | |
| This compound (low-dose) | ~10% | ~10% | ~10% | ~10% |
Data from in vivo studies in rats treated with approximately 60 µ g/day of this compound.
Table 3: Impact of VKORC1 Genotype on this compound Dose Requirements
| VKORC1 c.-1639G>A Genotype | Median Daily Dose (mg/day) | Dose Variation Compared to GA | Reference |
|---|---|---|---|
| GG (Wild-Type) | 2.95 | +44.6% | |
| GA (Heterozygous) | 2.04 | Baseline | |
| AA (Homozygous Mutant) | 1.48 | -27.5% |
Clinical data showing the significant influence of a common VKORC1 polymorphism on the required maintenance dose of this compound.
Experimental Protocols
Protocol 1: Cell-Based Assay for Measuring Inhibition of Vitamin K-Dependent Carboxylation
This protocol allows for the quantitative assessment of this compound's effect on the carboxylation of a reporter protein in a controlled cellular environment.
Objective: To determine the dose-dependent inhibition of protein carboxylation by this compound in mammalian cells.
Figure 2: Workflow for a cell-based protein carboxylation assay.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Expression vector for a vitamin K-dependent reporter protein (e.g., Factor IX-gla-Protein C chimera)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum
-
Vitamin K1 (phylloquinone) stock solution
-
This compound stock solution (dissolved in DMSO)
-
ELISA plates and reagents, including a capture antibody specific for the carboxylated Gla-domain and a detection antibody for the total reporter protein.
Methodology:
-
Cell Seeding and Transfection: Seed HEK293 cells in multi-well plates. Transfect the cells with the reporter protein expression vector using a suitable transfection reagent.
-
Treatment Preparation: After 24 hours, replace the medium with fresh culture medium containing a saturating concentration of vitamin K1 (e.g., 11 µM).
-
This compound Exposure: Add this compound to the wells at a range of final concentrations (e.g., 0 µM to 50 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for 48-72 hours to allow for protein expression, carboxylation, and secretion.
-
Sample Collection: Collect the conditioned cell culture medium from each well.
-
ELISA for Carboxylated Protein: Use an ELISA protocol with an antibody that specifically recognizes the gamma-carboxylated form of the reporter protein to quantify its concentration.
-
ELISA for Total Protein: In a separate assay, use an ELISA that detects both carboxylated and uncarboxylated forms of the reporter protein to measure the total amount secreted. This is crucial for normalizing for any differences in transfection efficiency or protein expression.
-
Data Analysis: For each this compound concentration, calculate the percentage of carboxylation. Plot the percentage of carboxylation against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 2: In Vitro Microsomal Assay for VKORC1 Activity
This assay directly measures the enzymatic activity of VKORC1 in a cell-free system, allowing for the precise determination of this compound's inhibitory kinetics.
Objective: To measure the IC₅₀ of this compound for VKORC1 enzymatic activity.
Figure 3: Workflow for an in vitro VKORC1 activity assay.
Materials:
-
Microsomes prepared from insect or mammalian cells overexpressing human VKORC1
-
Reaction buffer (e.g., phosphate (B84403) buffer with CHAPS)
-
Vitamin K epoxide substrate
-
Dithiothreitol (DTT) as a reducing agent
-
This compound stock solutions
-
HPLC system with a C18 reverse-phase column
Methodology:
-
Microsome Preparation: Isolate microsomal fractions from cells engineered to overexpress VKORC1 using standard differential centrifugation techniques.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a defined amount of microsomal protein, and the desired concentration of this compound.
-
Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding vitamin K epoxide and DTT.
-
Incubation: Incubate the reaction at 37°C for a set period (e.g., 30 minutes) during which the reaction rate is linear.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as cold ethanol, which precipitates the proteins.
-
Product Quantification: Centrifuge to pellet the protein and analyze the supernatant by reverse-phase HPLC to separate and quantify the reaction product (vitamin K quinone).
-
Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.
Conclusion
This compound is a powerful and specific inhibitor of VKORC1, making it an essential pharmacological tool for the study of vitamin K-dependent protein carboxylation. Its application in well-defined in vitro and cell-based assays allows researchers to dissect the molecular mechanisms of the vitamin K cycle, understand the physiological roles of gamma-carboxylation in health and disease, and screen for novel therapeutic agents. The protocols and data provided herein offer a robust framework for integrating this compound into research programs focused on coagulation, bone biology, vascular health, and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. Insights into vitamin K-dependent carboxylation: home field advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Vitamin K-dependent carboxylation of coagulation factors: insights from a cell-based functional study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay of VKORC1 Inhibition by Phenprocoumon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a widely used oral anticoagulant that functions by inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1][2] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several blood coagulation factors, including Factors II, VII, IX, and X.[1][3] Inhibition of VKORC1 leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the risk of thrombosis.[1] Genetic variations in the VKORC1 gene are known to significantly influence patient response to this compound, making it a key target for pharmacogenetic studies and the development of novel anticoagulants.
This document provides a detailed protocol for establishing a robust cell-based assay to determine the inhibitory activity of this compound on VKORC1. The assay utilizes a human embryonic kidney (HEK293) cell line engineered to express both human VKORC1 and a vitamin K-dependent reporter protein, coagulation Factor IX (FIX). The activity of secreted, carboxylated FIX serves as a surrogate measure of VKORC1 enzymatic activity. This cellular system allows for the evaluation of compounds like this compound in a physiologically relevant context.
Signaling Pathway: The Vitamin K Cycle and VKORC1 Inhibition
The vitamin K cycle is a crucial metabolic pathway for the activation of vitamin K-dependent proteins. VKORC1 is the key enzyme in this cycle, responsible for regenerating vitamin K hydroquinone, the active cofactor for the gamma-glutamyl carboxylase (GGCX) enzyme. This compound exerts its anticoagulant effect by inhibiting VKORC1, thus disrupting the cycle and preventing the activation of coagulation factors.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKORC1.
Experimental Workflow
The following diagram outlines the major steps involved in the cell-based assay for determining VKORC1 inhibition by this compound.
Caption: Workflow for the cell-based VKORC1 inhibition assay.
Quantitative Data: this compound Inhibition of VKORC1
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against wild-type and various mutant VKORC1, as determined in a cell-based assay. This data is crucial for understanding the differential sensitivity of VKORC1 variants to this compound.
| VKORC1 Variant | This compound IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type | 3.8 ± 0.5 | 1.0 |
| A26P | 132.7 ± 15.3 | 34.9 |
| V29L | 98.6 ± 11.2 | 25.9 |
| V45A | 115.4 ± 13.8 | 30.4 |
| R58G | 10.2 ± 1.3 | 2.7 |
| L128R | 756.2 ± 89.5 | 199.0 |
Data adapted from a study evaluating oral anticoagulants in a cell-based VKORC1 activity assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells (or a VKORC1 knockout derivative such as DGKO FIXgla-PC/HEK293 for reduced background activity).
-
Expression Vectors:
-
pCDNA3.1(+) or similar mammalian expression vector containing the full-length human VKORC1 cDNA.
-
pCDNA3.1(+) or similar vector containing the full-length human Factor IX cDNA.
-
-
Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent: Lipofectamine 3000 or similar high-efficiency transfection reagent.
-
Selection Agent: G418 (Neomycin) or other appropriate selection antibiotic if using a vector with a resistance marker.
-
This compound: Analytical grade.
-
Vitamin K1 (phylloquinone) and Vitamin K epoxide (KO): For supplementing cell culture media.
-
Factor IX Activity Assay Kit: Commercially available clotting-based or chromogenic assay kit.
-
96-well cell culture plates.
-
CO2 Incubator (37°C, 5% CO2).
Protocol 1: Generation of a Stable Cell Line Co-expressing VKORC1 and Factor IX
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the VKORC1 and Factor IX expression vectors. A 1:1 ratio is a good starting point.
-
Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.
-
-
Selection: 48 hours post-transfection, begin selection by adding the appropriate concentration of G418 to the culture medium.
-
Clonal Selection and Expansion:
-
Continue to culture the cells in the presence of the selection agent, replacing the medium every 3-4 days, until resistant colonies are formed.
-
Isolate individual colonies using cloning cylinders or by limiting dilution.
-
Expand each clone and screen for both VKORC1 expression (e.g., by Western blot) and secreted Factor IX activity.
-
-
Cell Line Validation: Select a clonal cell line with stable and robust Factor IX expression for use in the inhibition assay.
Protocol 2: Cell-Based Assay for VKORC1 Inhibition by this compound
-
Cell Plating: Seed the stable VKORC1/Factor IX expressing HEK293 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Allow the cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Supplement the treatment medium with Vitamin K epoxide (KO) at a final concentration of 5 µM to ensure substrate availability for VKORC1.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Collection of Conditioned Media: After the incubation period, carefully collect the conditioned media from each well.
-
Measurement of Factor IX Activity:
-
Determine the activity of secreted Factor IX in the conditioned media using a commercial Factor IX activity assay kit. Follow the manufacturer's instructions for the chosen assay (clotting-based or chromogenic).
-
A standard curve using purified Factor IX should be included to quantify the activity.
-
-
Data Analysis:
-
Normalize the Factor IX activity in the this compound-treated wells to the activity in the vehicle-treated control wells (representing 100% VKORC1 activity).
-
Plot the normalized Factor IX activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Logical Relationships in the Assay
The following diagram illustrates the logical connections between the key components and outcomes of the cell-based assay.
Caption: Logical relationships within the VKORC1 inhibition assay.
References
- 1. Enhanced functional recombinant factor IX production by human embryonic kidney cells engineered to overexpress VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced functional recombinant factor VII production by HEK 293 cells stably transfected with VKORC1 where the gamma-carboxylase inhibitor calumenin is stably suppressed by shRNA transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Phenprocoumon in Non-Thrombotic Disease Research: An Overview of a Nascent Field
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon, a coumarin (B35378) derivative, is a well-established long-acting oral anticoagulant.[1][2] Its primary clinical application is in the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke in patients with atrial fibrillation.[3][4] The therapeutic effect of this compound is attributed to its potent inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This inhibition disrupts the Vitamin K cycle, which is crucial for the gamma-carboxylation and subsequent activation of several blood coagulation factors (II, VII, IX, and X) and anticoagulant proteins C and S.
While the role of this compound in hemostasis is extensively documented, its application in non-thrombotic disease research is a significantly under-explored area. Current scientific literature predominantly focuses on its anticoagulant properties, with a notable scarcity of studies investigating its potential therapeutic effects in other disease contexts such as cancer, inflammation, or viral infections. This document aims to provide an overview of the current landscape, detailing the established mechanism of action of this compound and highlighting related research on other coumarin compounds that may suggest potential, yet unproven, avenues for future investigation of this compound in non-thrombotic diseases.
Established Mechanism of Action: Inhibition of the Vitamin K Cycle
The primary molecular target of this compound is the Vitamin K epoxide reductase complex subunit 1 (VKORC1). By inhibiting this enzyme, this compound prevents the reduction of vitamin K epoxide to vitamin K quinone and subsequently to vitamin K hydroquinone (B1673460). Vitamin K hydroquinone is an essential cofactor for the gamma-glutamyl carboxylase, which catalyzes the post-translational modification of glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) on vitamin K-dependent proteins. The Gla residues are critical for the calcium-binding and subsequent biological activity of these proteins, which are primarily involved in the coagulation cascade.
Potential Non-Thrombotic Applications: Inferences from Related Compounds
Direct evidence for the application of this compound in non-thrombotic diseases is currently lacking in the published literature. However, studies on other coumarin derivatives suggest potential biological activities that could warrant future investigation into this compound. It is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.
Anti-Cancer Research on Coumarin Derivatives
While no studies were identified that specifically detail the anti-cancer effects of this compound, other coumarin-based compounds have been a subject of interest in oncology research. For instance, furanocoumarins, a class of naturally occurring coumarins, have been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Table 1: Summary of Anti-Cancer Activities of Furanocoumarins (for contextual reference)
| Compound Class | Cancer Cell Line(s) | Observed Effects |
| Furanocoumarins | Various | Induction of apoptosis, cell cycle arrest, inhibition of proliferation |
Note: This table is for illustrative purposes to show the activity of related compounds and does not represent data on this compound.
Anti-Inflammatory Potential of a Related Coumarin
A study on acenocoumarol (B605123), another coumarin-based anticoagulant, has demonstrated anti-inflammatory properties in a murine macrophage cell line (RAW 264.7). The study reported that acenocoumarol inhibited the production of pro-inflammatory mediators.
Table 2: Anti-Inflammatory Effects of Acenocoumarol (for contextual reference)
| Compound | Cell Line | Key Findings |
| Acenocoumarol | RAW 264.7 | Inhibition of LPS-induced nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. Suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). |
Note: This table is for illustrative purposes to show the activity of a related compound and does not represent data on this compound.
The suggested mechanism for these anti-inflammatory effects involves the suppression of the NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols for the Synthesis of Phenprocoumon Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of phenprocoumon derivatives, a class of 4-hydroxycoumarin (B602359) compounds that act as vitamin K antagonists and are widely used as anticoagulants. The synthesis of these derivatives is crucial for conducting structure-activity relationship (SAR) studies to understand how different chemical modifications impact their biological activity, particularly their ability to inhibit Vitamin K epoxide reductase (VKOR). This understanding can guide the development of novel anticoagulants with improved therapeutic profiles.
Structure-Activity Relationship of this compound Derivatives
The anticoagulant activity of this compound and its derivatives is primarily attributed to their ability to inhibit VKOR, a key enzyme in the vitamin K cycle. This inhibition leads to a depletion of reduced vitamin K, which is an essential cofactor for the gamma-carboxylation of several blood clotting factors. The structure of the 3-substituent of the 4-hydroxycoumarin core plays a critical role in the molecule's inhibitory potency.
| Compound | 3-Substituent | IC50 (µM) for VKOR Inhibition |
| This compound | 1-phenylpropyl | ~0.1-0.2[1] |
| Warfarin (B611796) | 1-phenyl-2-acetylethyl | ~0.2-0.3[1] |
| Acenocoumarol (B605123) | 1-(4-nitrophenyl)-2-acetylethyl | ~0.03-0.05[1] |
| Ferulenol | (2E)-3,7-dimethylocta-2,6-dien-1-yl | 0.098 (rat VKOR)[1] |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.
The data suggests that modifications to the phenylpropyl group at the 3-position of the 4-hydroxycoumarin scaffold significantly influence the anticoagulant activity. For instance, the introduction of a nitro group in acenocoumarol leads to a more potent inhibitor compared to warfarin and this compound[1]. Furthermore, studies on warfarin derivatives have shown that linear isoprenyl side chains, such as in the natural product ferulenol, can lead to more potent inhibition of VKER compared to the cyclic substituents found in warfarin.
Signaling Pathway of Vitamin K Antagonists
This compound and its derivatives exert their anticoagulant effect by interrupting the Vitamin K cycle. Specifically, they inhibit the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is responsible for the reduction of vitamin K epoxide to vitamin K quinone and further to vitamin K hydroquinone (B1673460). Vitamin K hydroquinone is a necessary cofactor for the gamma-glutamyl carboxylase, which activates clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound derivatives lead to a decrease in the active forms of these clotting factors, thus prolonging blood coagulation.
Caption: The Vitamin K cycle and the inhibitory action of this compound.
Experimental Protocols
The synthesis of this compound derivatives for SAR studies typically involves a two-step process: the synthesis of the 4-hydroxycoumarin core followed by the introduction of the desired substituent at the 3-position.
Protocol 1: Synthesis of 4-Hydroxycoumarin (Core Scaffold)
This protocol describes a common method for the synthesis of 4-hydroxycoumarin from 2'-hydroxyacetophenone (B8834).
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl carbonate
-
Sodium metal
-
Toluene (B28343) (anhydrous)
-
Hydrochloric acid (concentrated)
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add sodium metal (1 equivalent) to anhydrous toluene.
-
Heat the mixture to reflux with vigorous stirring to form a fine suspension of sodium.
-
Cool the mixture to room temperature and add a solution of 2'-hydroxyacetophenone (1 equivalent) and diethyl carbonate (2 equivalents) in anhydrous toluene dropwise from the dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and cautiously add ethanol to quench any unreacted sodium.
-
Pour the mixture into ice-cold water and acidify with concentrated hydrochloric acid to a pH of approximately 2.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 4-hydroxycoumarin.
Protocol 2: Synthesis of this compound Derivatives via Michael Addition
This protocol outlines the synthesis of a this compound derivative by the Michael addition of 4-hydroxycoumarin to an α,β-unsaturated ketone. This is a general procedure that can be adapted for the synthesis of various derivatives by using different α,β-unsaturated ketones.
Materials:
-
4-Hydroxycoumarin
-
Substituted α,β-unsaturated ketone (e.g., 1-phenyl-1-penten-3-one (B1615098) for this compound)
-
Pyridine (B92270) or another suitable base catalyst
-
Ethanol or another suitable solvent
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (1 equivalent) and the α,β-unsaturated ketone (1.1 equivalents) in ethanol.
-
Add a catalytic amount of pyridine to the solution.
-
Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) or by recrystallization from an appropriate solvent to yield the pure this compound derivative.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives in the context of SAR studies.
Caption: Workflow for the synthesis and SAR study of this compound derivatives.
References
Application Notes and Protocols for the Development of Phenprocoumon-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a coumarin-based anticoagulant that functions as a vitamin K antagonist. It inhibits the enzyme Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1), which is crucial for the vitamin K cycle. This cycle is essential for the gamma-carboxylation and activation of several clotting factors.[1] Resistance to this compound and other coumarin (B35378) anticoagulants poses a significant clinical challenge. The development of this compound-resistant cell lines is a critical step in understanding the molecular mechanisms of this resistance, identifying new therapeutic targets, and for the preclinical evaluation of novel anticoagulant compounds.
These application notes provide detailed protocols for the generation and characterization of this compound-resistant cell lines. Two primary methods are described: the gradual dose escalation method with a parental cell line and the targeted genetic engineering of known resistance-conferring mutations.
Part 1: Development of this compound-Resistant Cell Lines by Gradual Dose Escalation
This method mimics the development of acquired resistance in a clinical setting by exposing a sensitive parental cell line to gradually increasing concentrations of this compound over an extended period.[2]
Experimental Workflow
Caption: Workflow for developing this compound-resistant cell lines.
Protocols
1.1: Determination of the Half-Maximal Inhibitory Concentration (IC50) for the Parental Cell Line
-
Cell Seeding: Seed the parental cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CCK-8 assay.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[5]
1.2: Generation of Resistant Cell Line by Stepwise Exposure
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 determined in the previous step.
-
Monitoring and Maintenance: Initially, a significant portion of the cells may die. Monitor the culture and replace the medium with fresh, drug-containing medium every 2-3 days.
-
Subculturing: When the surviving cells reach 70-80% confluency, subculture them.
-
Dose Escalation: Once the cells show stable growth at the initial concentration, increase the this compound concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 2-4 for several months. The goal is to gradually select for a population of cells that can proliferate in the presence of high concentrations of this compound.
-
Cryopreservation: At each major step of increased resistance, it is advisable to cryopreserve a batch of cells.
1.3: Confirmation and Characterization of Resistance
-
IC50 Determination of Resistant Line: Once a cell line that can tolerate a significantly higher concentration of this compound is established, determine its IC50 value as described in protocol 1.1.
-
Resistance Factor Calculation: The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the RF confirms resistance.
-
Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks). Then, re-determine the IC50. A stable resistance will show only a minor, if any, decrease in the IC50.
Part 2: Generation of this compound-Resistant Cell Lines via Genetic Engineering
This approach involves the introduction of known mutations associated with this compound or warfarin (B611796) resistance into a parental cell line. The most common mutations are found in the VKORC1 gene.
Experimental Workflow
Caption: Workflow for generating genetically engineered resistant cell lines.
Protocols
2.1: Site-Directed Mutagenesis of VKORC1
-
Template Plasmid: Obtain a plasmid containing the wild-type human VKORC1 cDNA.
-
Primer Design: Design primers containing the desired mutation (e.g., Asp36Tyr).
-
PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the VKORC1 sequence.
-
Verification: Sequence the resulting plasmid to confirm the presence of the desired mutation and the absence of any other mutations.
2.2: Transfection and Selection
-
Cell Transfection: Transfect a suitable parental cell line (e.g., HEK293T) with the plasmid containing the mutated VKORC1. Use a standard transfection reagent. Include a control transfection with the wild-type VKORC1 plasmid.
-
Selection: If the plasmid contains a selection marker (e.g., neomycin resistance), culture the transfected cells in a medium containing the appropriate selection agent.
-
Clonal Isolation: Isolate single colonies and expand them to generate stable cell lines.
2.3: Characterization of Genetically Engineered Resistant Cells
-
Expression Analysis: Confirm the expression of the mutant VKORC1 protein using Western blotting.
-
IC50 Determination: Determine the IC50 values for this compound in the parental, wild-type VKORC1-expressing, and mutant VKORC1-expressing cell lines using the protocol described in 1.1.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines (Hypothetical Data)
| Cell Line | IC50 (µM) | Resistance Factor (RF) |
| Parental HepG2 | 0.5 ± 0.05 | 1 |
| This compound-Resistant HepG2 | 15.2 ± 1.2 | 30.4 |
Table 2: Warfarin IC50 Values in HEK293T Cells Expressing VKORC1 Variants
| VKORC1 Variant | IC50 (nM) |
| Wild-Type | 24.7 |
| Val29Leu | 136.4 |
| Val45Ala | 152.0 |
| Leu128Arg | 1226.4 |
This data is adapted from a study on warfarin resistance and is presented here as a representative example of the expected quantitative differences.
Signaling Pathways in this compound Action and Resistance
This compound's primary mechanism of action is the inhibition of VKORC1, which disrupts the vitamin K cycle and subsequent gamma-carboxylation of coagulation factors. Resistance is most commonly associated with mutations in VKORC1 that reduce the binding affinity of this compound. However, studies on the related compound warfarin suggest that its effects may extend beyond the coagulation cascade. Proteomic analyses of cells treated with warfarin have shown alterations in the expression of proteins involved in various cellular processes, including protein folding and stress responses.
Caption: this compound action and potential resistance pathways.
The development of this compound-resistant cell lines provides a valuable in vitro model system. These cell lines are instrumental for detailed investigations into the molecular basis of coumarin resistance, aiding in the discovery of novel anticoagulants and strategies to overcome resistance. The protocols outlined here provide a comprehensive guide for the successful generation and characterization of these essential research tools.
References
- 1. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Phenprocoumon Target Engagement in Intact Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenprocoumon is a widely prescribed oral anticoagulant that functions by inhibiting Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle. This inhibition prevents the γ-carboxylation of vitamin K-dependent coagulation factors, thereby reducing their activity and preventing thrombosis. Measuring the direct interaction of this compound with its target, VKOR, within the complex environment of an intact cell is crucial for understanding its mechanism of action, developing more effective anticoagulants, and investigating resistance mechanisms.
These application notes provide detailed protocols for two distinct and powerful methods to quantify this compound target engagement in intact cells: an indirect, cell-based VKOR activity assay and a direct, biophysical Cellular Thermal Shift Assay (CETSA).
Signaling Pathway: The Vitamin K Cycle
The vitamin K cycle is essential for the post-translational modification of several blood coagulation factors. VKOR is the key enzyme that this compound targets within this pathway.
Caption: The Vitamin K cycle and the inhibitory action of this compound on VKOR.
Quantitative Data Summary
The following table summarizes quantitative data for coumarin (B35378) anticoagulants, including this compound, derived from cell-based VKOR activity assays. These values indicate the concentration required to inhibit 50% of VKOR activity and highlight variations in resistance among different VKOR mutations.
| Compound | Wild-Type VKOR IC₅₀ (nM) | Resistance Variation in VKOR Mutants | Reference |
| Warfarin (B611796) | ~24.7 | - | [1] |
| This compound | - | Up to 199-fold increase in resistance | [2][3] |
| Acenocoumarol | - | <14-fold increase in resistance | [2][3] |
| Fluindione | - | - |
Note: Specific IC₅₀ for this compound on wild-type VKOR was not explicitly stated in the provided search results, but its efficacy relative to other anticoagulants is documented.
Experimental Protocols
Cell-Based VKOR Activity Assay
This indirect assay measures the functional consequence of VKOR inhibition by quantifying the activity of a co-expressed vitamin K-dependent reporter protein, such as human coagulation Factor IX (FIX).
References
- 1. A new cell culture-based assay quantifies vitamin K 2,3-epoxide reductase complex subunit 1 function and reveals warfarin resistance phenotypes not shown by the dithiothreitol-driven VKOR assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenprocoumon Dosage for Stable Anticoagulation in Animal Models
Welcome to the technical support center for researchers utilizing phenprocoumon in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving and maintaining stable anticoagulation for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rats?
A chronic low-dose treatment of approximately 60 micrograms/rat per day has been used in studies. However, this is a general guideline, and the optimal dose will depend on the specific rat strain, age, weight, and the target level of anticoagulation (INR). It is crucial to start with a conservative dose and perform regular INR monitoring to titrate to the desired effect.
Q2: How can I reverse the anticoagulant effect of this compound in case of overdose or excessive bleeding?
Vitamin K1 is the antidote for this compound-induced anticoagulation. In cases of poisoning or severe bleeding in dogs, a dose of 3 mg/kg of Vitamin K1 has been used for rapid reversal. For less severe cases, lower doses may be appropriate. It is essential to monitor the animal's coagulation parameters (INR or prothrombin time) closely after administering Vitamin K1 to ensure the reversal is effective and to adjust the dose as needed.
Q3: What are the primary factors that can influence the stability of anticoagulation with this compound in animal models?
Several factors can lead to variability in INR levels, including:
-
Genetic differences: Just as in humans, variations in genes encoding metabolizing enzymes (like CYP2C9 and VKORC1) can exist between different animal strains, affecting drug metabolism and response.
-
Drug interactions: Co-administration of other drugs can either enhance or inhibit the effect of this compound. For example, some antibiotics can increase the risk of bleeding.
-
Diet: Changes in the dietary intake of vitamin K can significantly impact the stability of anticoagulation.
-
Animal health status: Underlying health conditions, particularly those affecting liver function, can alter drug metabolism and clearance.
-
Stress: Environmental stressors can influence physiological responses, potentially affecting coagulation.
Q4: How does this compound compare to warfarin (B611796) for use in animal models?
This compound has a longer half-life than warfarin, which can lead to more stable anticoagulation and less frequent INR fluctuations once a steady state is achieved.[1][2] However, this also means that in cases of overdose, the anticoagulant effect will take longer to dissipate. The choice between this compound and warfarin will depend on the specific requirements of the experimental protocol, such as the desired duration of anticoagulation and the need for rapid reversal.
Troubleshooting Guides
Issue 1: High Variability in INR Readings
Symptoms:
-
Significant fluctuations in INR values between animals in the same treatment group.
-
Difficulty in maintaining a stable target INR in individual animals.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Dosing | Ensure accurate and consistent oral gavage technique. Use a consistent and appropriate vehicle for drug administration. Verify the concentration of your this compound solution. |
| Variable Food Intake | Provide a standardized diet with a consistent level of vitamin K. Monitor food consumption to ensure all animals have similar dietary intake. |
| Genetic Variability | If possible, use a well-characterized, inbred animal strain to minimize genetic differences in drug metabolism. |
| Underlying Health Issues | Perform a health screen before initiating the study to exclude animals with underlying conditions that may affect drug metabolism. Monitor animal health closely throughout the experiment. |
| Stress | Acclimate animals to their housing and handling procedures before the start of the experiment to minimize stress-induced physiological changes. |
Issue 2: Bleeding Complications
Symptoms:
-
Visible signs of bleeding (e.g., hematomas, blood in urine or feces).
-
Unexpectedly high INR values.
-
Anemia or a drop in hematocrit.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| This compound Overdose | Immediately discontinue this compound administration. Administer Vitamin K1 as an antidote. The dose will depend on the severity of bleeding and the animal species. Monitor coagulation parameters closely. |
| Drug Interactions | Review all co-administered medications for potential interactions that could potentiate the anticoagulant effect of this compound. |
| Procedural Trauma | For surgical models, ensure meticulous hemostasis. Be cautious with injections and blood sampling to minimize bleeding risks. |
| Individual Animal Sensitivity | Some animals may be more sensitive to the effects of this compound. Consider reducing the dose for the entire cohort if bleeding is a recurring issue. |
Experimental Protocols
General Protocol for Establishing Anticoagulation in a Rodent Thrombosis Model
This is a generalized protocol and should be adapted based on the specific animal model and research question.
-
Animal Selection and Acclimation:
-
Select healthy, age- and weight-matched animals from a single-source vendor.
-
Acclimate animals to the facility and housing conditions for at least one week prior to the experiment.
-
-
Baseline Blood Collection:
-
Collect a baseline blood sample to determine pre-treatment INR or prothrombin time (PT).
-
-
This compound Administration (Oral Gavage):
-
Loading Dose: Initiate treatment with a loading dose to more rapidly achieve a therapeutic level of anticoagulation. The exact dose will need to be determined empirically for your specific model and target INR.
-
Maintenance Dose: Following the loading dose, administer a daily maintenance dose. A starting point for rats could be in the range of 60 micrograms/rat per day, but this will require optimization.
-
-
INR Monitoring and Dose Adjustment:
-
Monitor INR daily for the first few days of treatment.
-
Adjust the maintenance dose based on the INR readings to achieve and maintain the target therapeutic range.
-
Once a stable INR is achieved, the frequency of monitoring can be reduced.
-
-
Induction of Thrombosis:
-
Once stable anticoagulation is established, proceed with the desired thrombosis induction model (e.g., ferric chloride-induced injury, stenosis).
-
Vitamin K Antagonist Mechanism of Action
Caption: this compound inhibits VKORC1, preventing the activation of vitamin K-dependent clotting factors.
Experimental Workflow for Anticoagulation Studies
Caption: Workflow for establishing stable anticoagulation before thrombosis induction in animal models.
Troubleshooting Logic for INR Variability
Caption: A logical approach to troubleshooting the causes of high INR variability in animal studies.
References
Technical Support Center: Overcoming Phenprocoumon Resistance in Vitro
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges encountered during in-vitro experiments on phenprocoumon resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in vitro?
The primary mechanism of this compound resistance is genetic mutations in the VKORC1 gene.[1][2][3] This gene encodes for the Vitamin K epoxide reductase (VKOR), the molecular target of this compound and other vitamin K antagonists (VKAs).[3][4] These mutations can alter the enzyme's structure, reducing the binding affinity of this compound and thus diminishing its inhibitory effect.
Q2: Do all mutations in the VKORC1 gene confer resistance?
No, not all mutations in VKORC1 lead to resistance. Some mutations can result in an almost complete loss of VKORC1 enzyme activity, which would not be a viable resistance mechanism. Research has shown that only specific mutations are associated with a significant increase in the inhibition constant (Ki), indicating true resistance.
Q3: How is this compound resistance quantified in vitro?
Resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound on VKORC1 activity. A significant increase in the IC50 or Ki value in the mutant enzyme compared to the wild-type enzyme indicates resistance. The "fold resistance" is calculated by dividing the IC50 of the mutant by the IC50 of the wild-type. This compound has been shown to have a large resistance variation, with some mutations leading to up to a 199-fold increase in resistance.
Q4: Can factors other than VKORC1 mutations contribute to reduced this compound efficacy in vitro?
Yes, while VKORC1 mutations are the primary cause of target-site resistance, other factors can influence this compound's effectiveness in a cellular context. These include:
-
Drug Metabolism: Polymorphisms in cytochrome P450 enzymes, particularly CYP2C9, can affect the rate at which this compound is metabolized, though this is more pronounced in vivo. In cell lines with high metabolic activity, this could play a role.
-
Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) can actively pump xenobiotics out of the cell, a common mechanism for multidrug resistance. While not the primary mechanism for this compound, it could be a contributing factor in engineered cell lines.
-
Vitamin K Levels: The concentration of vitamin K in the cell culture medium can influence the apparent efficacy of this compound, as high levels of vitamin K can overcome the enzyme blockade.
Troubleshooting Guide
Problem: My cell line shows unexpected resistance to this compound.
This guide will walk you through the steps to identify the cause of resistance and explore strategies to overcome it.
Step 1: Initial Verification and Characterization
Q: How do I confirm that my cells are genuinely resistant?
-
Perform a Dose-Response Curve: The first step is to generate a comprehensive dose-response curve to accurately determine the IC50 value. Compare this to the IC50 of a known sensitive (wild-type) cell line. A significant rightward shift in the curve indicates resistance.
-
Check Culture Conditions:
-
This compound Integrity: Ensure the drug stock is not degraded. Prepare a fresh solution and verify its concentration.
-
Media Composition: High levels of vitamin K1 in the culture medium can antagonize this compound's effect. Check the formulation of your medium and serum.
-
Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase.
-
Step 2: Investigating the Mechanism of Resistance
Q: How can I determine the cause of the observed resistance?
-
VKORC1 Sequencing: Sequence the coding region of the VKORC1 gene in your resistant cell line to identify any mutations. Compare the sequence to the wild-type reference.
-
VKORC1 Expression Analysis: Quantify VKORC1 mRNA (via RT-qPCR) and protein levels (via Western Blot or flow cytometry) to check for overexpression of the target enzyme.
-
Drug Accumulation Assay: To investigate the possibility of drug efflux, measure the intracellular accumulation of a fluorescent substrate for P-gp, such as Rhodamine 123. A lower accumulation in resistant cells compared to sensitive cells (which can be reversed by a P-gp inhibitor like verapamil) suggests the involvement of efflux pumps.
Data Presentation
Table 1: Impact of Selected VKORC1 Mutations on Vitamin K Antagonist Resistance
| VKORC1 Mutation | Associated Resistance Phenotype | Notes |
| A26P | Increased Ki, suggesting involvement in resistance. | Severe warfarin-resistant mutations can change VKOR to an aberrantly reduced state. |
| A41S | Selective resistance to 4-hydroxycoumarine derivatives (e.g., this compound). | |
| V54L | Increased Ki, suggesting involvement in resistance. | |
| H68Y | Selective resistance to indane-1,3-dione derivatives. | |
| Y139H | Increased Ki, suggesting involvement in resistance. | |
| L128R | Leads to an almost complete loss of VKORC1 activity. | Demonstrates that not all mutations confer a resistance advantage. |
Experimental Protocols & Visualizations
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for inducing resistance in a cancer cell line through continuous drug exposure.
-
Initial Seeding: Plate a parental, this compound-sensitive cell line (e.g., HEK293, HepG2) at a low density.
-
Dose Escalation:
-
Begin by treating the cells with this compound at a concentration equal to their IC50.
-
Replenish the medium and drug every 3-4 days.
-
Once the cells resume proliferation, incrementally increase the drug concentration (e.g., by 1.5x to 2x).
-
-
Clone Selection: Continue this process for several months until the cells can proliferate in a significantly higher concentration of this compound (e.g., >10x the initial IC50).
-
Isolation: Isolate single-cell clones through limited dilution or cloning discs to ensure a genetically homogeneous resistant population.
-
Characterization: Fully characterize the established resistant line by determining its new IC50, sequencing the VKORC1 gene, and assessing other potential resistance mechanisms.
Caption: Workflow for in-vitro generation of this compound-resistant cells.
Protocol 2: In-Vitro VKOR Activity Assay
This cell-based assay measures the efficacy of this compound on VKORC1 function.
-
Cell Culture: Use a cell line that expresses VKORC1 (e.g., HEK293 cells engineered to express wild-type or mutant VKORC1).
-
Vitamin K Depletion: Culture cells in a vitamin K-deficient medium for 48-72 hours to deplete endogenous vitamin K.
-
Treatment: Treat the cells with varying concentrations of this compound for a defined period (e.g., 24 hours).
-
Substrate Addition: Add a known concentration of vitamin K1 epoxide (KO) to the culture medium.
-
Incubation: Incubate for a specific time (e.g., 4-6 hours) to allow for the enzymatic conversion of KO to vitamin K1 by VKORC1.
-
Lysis and Extraction: Harvest and lyse the cells. Perform a lipid extraction to isolate vitamin K metabolites.
-
Quantification: Analyze the levels of vitamin K1 and remaining KO using HPLC or LC-MS/MS.
-
Calculation: VKORC1 activity is determined by the amount of vitamin K1 produced. Plot activity against this compound concentration to determine the IC50.
Caption: this compound inhibits VKORC1, halting the Vitamin K cycle.
Strategies to Overcome Resistance In Vitro
Q: My cells have a confirmed VKORC1 mutation. What are my options?
-
Increase this compound Concentration: For partial resistance, a higher dose of this compound may be sufficient to achieve the desired level of enzyme inhibition. This is often the first and simplest strategy to test.
-
Test Alternative Vitamin K Antagonists: Different VKAs have varying sensitivities to specific VKORC1 mutations. For example, a mutation conferring high resistance to this compound might be more sensitive to acenocoumarol. It is worthwhile to perform cross-resistance studies.
-
Combination Therapy:
-
P-gp Inhibitors: If drug efflux is a contributing factor, co-administration with a P-gp inhibitor like verapamil (B1683045) or a novel modulator could restore sensitivity.
-
Targeting Downstream Pathways: Explore agents that target pathways downstream of vitamin K-dependent carboxylation.
-
-
Novel Drug Delivery Systems: Using nanocarriers or liposomal formulations can increase the intracellular concentration of the drug, potentially bypassing efflux mechanisms and overcoming resistance.
-
Targeted Protein Degradation: An advanced strategy involves using Proteolysis Targeting Chimeras (PROTACs). A PROTAC designed for VKORC1 could induce its degradation rather than just inhibiting it, potentially being effective even against binding-site mutations.
Caption: Logical steps for troubleshooting this compound resistance in vitro.
References
- 1. VKORC1 mutations detected in patients resistant to vitamin K antagonists are not all associated with a resistant VKOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VKORC1 mutations in patients with partial resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutations in VKORC1 cause warfarin resistance and multiple coagulation factor deficiency type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phenprocoumon in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using phenprocoumon in long-term cell culture experiments. Our goal is to help you minimize compound degradation and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound stock solutions are crucial for maintaining its stability and efficacy.
-
Solvent Selection: this compound is highly soluble in DMSO. It is recommended to use freshly opened, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Stock Solution Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials to minimize freeze-thaw cycles and protect from light. Store these aliquots at -20°C for short-term storage (up to one year) or at -80°C for long-term storage (up to two years).[1]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution in your pre-warmed, complete cell culture medium to the desired final concentration immediately before adding it to your cells. It is recommended that working solutions be prepared fresh and used immediately.[2][3]
Q2: What is the stability of this compound in cell culture media at 37°C?
The precise half-life of this compound in specific cell culture media like DMEM or RPMI-1640 at 37°C is not well-documented in publicly available literature. However, like many small molecules, its stability can be influenced by several factors. For long-term experiments, it is advisable to consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. The actual stability will depend on your specific cell type, cell density, and media composition.
Q3: What are the primary factors that can lead to this compound degradation in cell culture?
Several factors can contribute to the degradation of this compound in a cell culture environment:
-
Metabolic Degradation: If your cell line expresses cytochrome P450 enzymes (e.g., CYP2C9, CYP3A4, CYP2C8), particularly hepatocytes, they can metabolize this compound into hydroxylated, less active forms.[4][5] Even some non-hepatic cell lines may have low levels of metabolic activity.
-
Chemical Degradation: Although specific data for this compound is limited, related coumarin (B35378) compounds can be susceptible to hydrolysis (especially at non-physiological pH) and oxidation. Components in the media can contribute to oxidative stress.
-
Interactions with Media Components: this compound is known to bind to serum albumin, which can affect its free concentration and availability to cells. Other media components, such as certain amino acids or vitamins, could potentially interact with and contribute to the degradation of the compound, though specific interactions for this compound are not well-characterized.
-
Light Exposure: As a general precaution for many organic compounds, prolonged exposure of stock solutions or media containing this compound to light should be avoided to prevent potential photodegradation.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results are often related to a decline in the effective concentration of this compound over the course of the experiment. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Key areas to investigate include the stability of your stock solution, potential degradation in the working solution, and cell-line specific metabolic activity.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered when using this compound in long-term cell culture.
| Problem | Possible Cause | Recommended Action |
| Decreased or variable this compound effect over time. | 1. Degradation in working solution: The compound may be degrading in the cell culture medium at 37°C. | - Replenish the media with freshly prepared this compound every 24-48 hours.- Perform a stability study to determine the half-life in your specific media (see Experimental Protocols). |
| 2. Metabolism by cells: Your cell line may be metabolizing the this compound. | - If using hepatocytes or other metabolically active cells, expect a shorter effective duration of action.- Consider using a higher initial concentration or more frequent media changes.- If possible, analyze the supernatant for known metabolites (e.g., hydroxylated this compound) using LC-MS. | |
| 3. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the stock solution. | - Prepare a fresh stock solution from powder.- Ensure stock solutions are aliquoted and stored correctly at -20°C or -80°C. | |
| Higher than expected cytotoxicity or off-target effects. | 1. Solvent toxicity: The final concentration of DMSO may be too high. | - Ensure the final DMSO concentration in your culture is typically ≤ 0.1%.- Include a vehicle control (media with the same concentration of DMSO) in all experiments. |
| 2. Cell-specific sensitivity: Different cell lines can have varying sensitivities to this compound. | - Perform a dose-response curve to determine the optimal non-toxic working concentration for your specific cell line using a cell viability assay (e.g., MTT, LDH). | |
| No observable effect of this compound. | 1. Inactive compound: The stock solution may have completely degraded. | - Prepare a fresh stock solution and re-run the experiment. |
| 2. Insufficient concentration: The concentration used may be too low to elicit a response in your cell model. | - Perform a dose-response experiment to determine the effective concentration range. | |
| 3. Cell line resistance: The cell line may lack the necessary molecular targets (e.g., a functional vitamin K cycle) for this compound to exert its canonical anticoagulant effect. | - Confirm that your cell line expresses the components of the vitamin K cycle if this is the mechanism of interest.- Consider that this compound may have off-target effects that are relevant to your research. |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium using LC-MS.
1. Materials:
- This compound
- Anhydrous DMSO
- Your complete cell culture medium (e.g., DMEM + 10% FBS)
- Sterile microcentrifuge tubes
- Incubator (37°C, 5% CO2)
- LC-MS system
2. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Prepare a working solution of this compound in your complete cell culture medium at the desired experimental concentration (e.g., 10 µM). Prepare enough for all time points.
- Aliquot the working solution into separate sterile tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
- Incubation:
- Place the tubes in a 37°C, 5% CO2 incubator.
- At each designated time point, remove one tube and immediately store it at -80°C until analysis. The t=0 sample should be frozen immediately without incubation.
- Sample Analysis:
- Thaw all samples.
- Prepare the samples for LC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) and centrifugation to remove debris.
- Analyze the concentration of the parent this compound compound in each sample using a validated LC-MS method.
- Data Analysis:
- Plot the concentration of this compound versus time.
- Calculate the half-life (t1/2) of this compound in your cell culture medium under your specific experimental conditions.
Visualizations
Signaling Pathway
References
- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarins and Coumarin-Related Compounds in Pharmacotherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
identifying and mitigating matrix effects in phenprocoumon bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating matrix effects during the bioanalysis of phenprocoumon.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound from plasma or serum, these interfering components can include phospholipids, proteins, salts, and anticoagulants used during sample collection.[2] Matrix effects can lead to inaccurate and imprecise quantification, potentially compromising the reliability of pharmacokinetic and toxicokinetic studies.[3]
Q2: How can I qualitatively assess if my this compound assay is experiencing matrix effects?
A: A common qualitative method is the post-column infusion experiment. This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A steady flow of a this compound standard solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Any deviation from a stable baseline signal for this compound indicates the presence of matrix effects at that retention time.
Q3: What is the standard quantitative method to evaluate matrix effects for this compound?
A: The most widely accepted quantitative method is the post-extraction spike method . This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of this compound in a neat (pure) solvent at the same concentration. The ratio of these responses is termed the Matrix Factor (MF).
Q4: How is the Matrix Factor (MF) calculated and interpreted?
A: The Matrix Factor is calculated using the following formula:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
For regulatory submissions, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should typically be ≤15%.
Q5: What are the physicochemical properties of this compound that might influence its susceptibility to matrix effects?
A: this compound is a 4-hydroxycoumarin (B602359) derivative. Its properties influence its extraction and chromatographic behavior.
| Property | Value | Reference |
| pKa | 4.2 (acidic) | |
| LogP | 3.62 | |
| Molecular Weight | 280.32 g/mol | |
| Solubility | Practically insoluble in water, soluble in organic solvents. |
Its acidic nature and moderate lipophilicity (LogP) are key considerations for developing effective sample preparation and chromatographic methods to separate it from matrix components.
Troubleshooting Guide
Issue: I am observing significant ion suppression for this compound.
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma samples. Consider sample preparation methods that specifically remove phospholipids, such as HybridSPE® or specific solid-phase extraction (SPE) cartridges. |
| Inadequate Chromatographic Separation | Optimize the HPLC/UHPLC method to better separate this compound from the matrix interferences. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase. |
| Suboptimal Sample Preparation | If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract. For LLE, adjusting the pH of the aqueous phase to two units below the pKa of this compound (i.e., pH ~2.2) can improve extraction efficiency and reduce co-extraction of impurities. |
Issue: My results are imprecise and inaccurate across different plasma lots.
| Potential Cause | Troubleshooting Steps |
| Relative Matrix Effects | Different sources of biological matrix can exhibit varying degrees of matrix effects. It is crucial to evaluate the matrix effect using at least six different lots of blank matrix during method validation. |
| Inappropriate Internal Standard (IS) | If a structural analog IS is used, it may not adequately compensate for the matrix effects experienced by this compound. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as This compound-d5 (B585801). A SIL-IS has nearly identical physicochemical properties and will be affected by the matrix in the same way as the analyte, thus providing better correction. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare two sets of samples:
-
Set A: Spike a known concentration of this compound and the internal standard (e.g., this compound-d5) into the neat solution (mobile phase or reconstitution solvent).
-
Set B: Extract at least six different lots of blank biological matrix (e.g., human plasma). After the final extraction step (e.g., evaporation), spike the residue with the same concentration of this compound and internal standard as in Set A.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for this compound and the internal standard for each lot of matrix.
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF) for each lot.
-
Calculate the mean and coefficient of variation (CV%) of the IS-Normalized MF across all lots. The CV% should be ≤15%.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound-d5 in methanol).
-
Add 100 µL of an appropriate buffer solution (e.g., an acidic buffer to ensure this compound is in its neutral form).
-
Add 5 mL of an immiscible organic solvent (e.g., a mixture of chlorobutane and methyl tert-butyl ether (MTBE)).
-
Vortex the mixture for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 400 µL of the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for the systematic identification, evaluation, and mitigation of matrix effects in bioanalysis.
References
addressing lot-to-lot variability of phenprocoumon in experimental setups
Welcome to the Phenprocoumon Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies encountered during experimental setups involving this compound. This guide provides troubleshooting advice and frequently asked questions to help ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected variability in the anticoagulant effect of this compound between different batches from the same supplier. What could be the cause?
A1: Lot-to-lot variability in this compound's biological activity can stem from several factors, even with a certificate of analysis. Key aspects to consider are:
-
Racemic Mixture Composition: this compound is a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is significantly more potent as an anticoagulant.[1] Inconsistent ratios of these enantiomers between lots can lead to different biological effects.
-
Impurities: The manufacturing process may result in minor impurities that can vary between batches. While often present in small amounts, some impurities could potentially interfere with the biological activity of this compound.
-
Polymorphism: Crystalline substances like this compound can exist in different solid-state forms (polymorphs), which can affect solubility and dissolution rates, thereby influencing bioavailability in your experimental system.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
Q2: How can we verify the quality and consistency of a new lot of this compound?
A2: It is advisable to perform in-house quality control on new batches. Recommended analyses include:
-
High-Performance Liquid Chromatography (HPLC): To confirm the purity of the compound and identify any potential impurities. Chiral HPLC can be used to determine the enantiomeric ratio.
-
Mass Spectrometry (MS): To confirm the identity of the compound and characterize any detected impurities.[2][3]
-
Solubility and Dissolution Testing: To ensure consistent physical properties between lots, especially for in-vitro and in-vivo studies where bioavailability is critical.
Q3: Our in-vitro coagulation assays are showing inconsistent results. What are some common pitfalls when working with this compound in these assays?
A3: Inconsistencies in in-vitro coagulation assays can arise from several factors related to the experimental setup:
-
Solvent Effects: this compound is practically insoluble in water but soluble in organic solvents like DMSO and ethanol.[1][4] The final concentration of the solvent in your assay should be kept constant and at a level that does not independently affect coagulation.
-
Plasma Source and Quality: The composition of plasma can vary between donors and can be affected by storage conditions. Use a consistent source of plasma and handle it according to established protocols to minimize variability.
-
Incubation Times: The inhibitory effect of this compound on vitamin K epoxide reductase (VKOR) is time-dependent. Ensure that incubation times are consistent across all experiments.
Q4: We are conducting animal studies and observing high variability in the anticoagulant response. What factors should we consider?
A4: In-vivo studies introduce a higher level of complexity. Key factors contributing to variability include:
-
Genetic Background: Polymorphisms in the genes for VKORC1 and cytochrome P450 enzymes (especially CYP2C9) can significantly impact an individual's response to this compound. If possible, use a genetically homogenous animal strain.
-
Diet: Vitamin K levels in the diet can influence the anticoagulant effect of this compound. Ensure that all animals are on a standardized diet with a known vitamin K content.
-
Drug Interactions: Co-administration of other compounds can affect the metabolism and efficacy of this compound. Review all administered substances for potential interactions.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in In-Vitro Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Lot-to-Lot Variability | Characterize new lots upon receipt. | Perform HPLC and MS to confirm purity and identity. Consider a simple functional assay to compare the potency of the new lot to a previously validated batch. |
| Solvent Concentration | Review solution preparation protocols. | Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay is consistent and below a threshold known not to affect the assay. |
| Plasma Variability | Standardize plasma source and handling. | Use pooled plasma from a reputable supplier. Avoid repeated freeze-thaw cycles. |
| Assay Drift | Include positive and negative controls in every experiment. | Run a standard curve with a reference lot of this compound on each plate to normalize results. |
Issue 2: Unexpected Animal Responses in In-Vivo Studies
| Potential Cause | Troubleshooting Step | Recommended Action |
| Genetic Variation | Review the genetic background of the animal model. | If using outbred stocks, consider the potential for genetic variability in drug metabolism and response genes (e.g., VKORC1, Cyp2c isoforms). |
| Dietary Vitamin K | Standardize animal diet. | Ensure all animals receive the same diet with a consistent level of Vitamin K. |
| Dosing Inaccuracy | Verify dose preparation and administration. | Double-check calculations for dosing solutions. Ensure accurate and consistent administration of the compound to each animal. |
| Drug Interactions | Review all co-administered substances. | Be aware of potential inducers or inhibitors of CYP enzymes that could alter this compound metabolism. |
Experimental Protocols
Protocol 1: Purity and Identity Verification of this compound by HPLC-MS
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound powder in a suitable solvent (e.g., methanol (B129727) or DMSO) to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for your instrument's detection limits (e.g., 1-10 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or by mass spectrometry.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Range: m/z 100-500.
-
Expected Mass: The exact mass of this compound is 280.1100 g/mol .
-
-
Data Analysis:
-
Assess the purity of the sample by integrating the peak area of this compound relative to any impurity peaks in the chromatogram.
-
Confirm the identity of the compound by comparing the obtained mass spectrum with the expected mass of this compound.
-
Protocol 2: In-Vitro Anticoagulation Assay (Prothrombin Time)
This protocol outlines a basic prothrombin time (PT) assay to assess the anticoagulant activity of this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
Thaw pooled normal human plasma at 37°C.
-
Reconstitute PT reagent (containing tissue factor and calcium) according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Pipette 50 µL of plasma into pre-warmed (37°C) microplate wells.
-
Add 5 µL of the this compound dilution or vehicle control to the plasma and incubate for a specified time (e.g., 2 hours) at 37°C.
-
Initiate the coagulation reaction by adding 100 µL of pre-warmed PT reagent to each well.
-
Measure the time to clot formation using a coagulometer or a plate reader capable of kinetic measurements.
-
-
Data Analysis:
-
Plot the clotting time against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that results in a 50% increase in clotting time compared to the vehicle control.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound, warfarin and their monohydroxylated metabolites in human plasma and urine by liquid chromatography-mass spectrometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
improving the sensitivity of assays for detecting phenprocoumon metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assays to detect phenprocoumon and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting this compound and its metabolites?
A1: The most common methods are High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) detection or Mass Spectrometry (MS). HPLC-MS is generally preferred for higher sensitivity and selectivity, especially for metabolites that are present in low concentrations.
Q2: What are the major metabolites of this compound I should expect to see?
A2: this compound is primarily metabolized by hepatic microsomal enzymes, mainly Cytochrome P450 2C9 (CYP2C9), to inactive hydroxylated metabolites. The main metabolites to expect are 4'-hydroxythis compound, 6-hydroxythis compound, and 7-hydroxythis compound.
Q3: What kind of sensitivity can I expect from my assay?
A3: The sensitivity of your assay will depend on the method and instrumentation used. For example, an HPLC-MS method has been reported with a limit of detection (LOD) of ≤ 2.5 nM and a limit of quantification (LOQ) of ≤ 25 nM for metabolites in human plasma and urine.[1][2] An older method using thin-layer chromatography with fluorescence densitometry reported a lower limit of detection of 0.1 mg/liter in human plasma.[3]
Troubleshooting Guides
Issue 1: Low Sensitivity or No Signal for Metabolites
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction: Metabolites are not being effectively recovered from the sample matrix (e.g., plasma, urine). | Optimize Sample Preparation: Solid-Phase Extraction (SPE) is a common and effective method for extracting this compound and its metabolites.[1][2] Ensure the SPE cartridge is appropriate for the analytes and that the conditioning, loading, washing, and elution steps are optimized. For plasma samples, an initial protein precipitation step may be necessary to release protein-bound drug. |
| Suboptimal Mass Spectrometry Parameters: The MS detector is not tuned for optimal detection of the target metabolites. | Optimize MS Parameters: Infuse a standard solution of the metabolite of interest and optimize parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows) to maximize the signal. |
| Chromatographic Issues: Poor peak shape (e.g., broad peaks) can lead to a lower signal-to-noise ratio. | Improve Chromatography: Ensure your mobile phase composition is optimal for sharp, symmetrical peaks. Consider using a column with a smaller particle size (e.g., UPLC) for improved resolution and sensitivity. Also, check for and minimize dead volumes in your HPLC system. |
| Ion Suppression (for LC-MS): Components in the sample matrix are co-eluting with the analytes and suppressing their ionization. | Mitigate Matrix Effects: Improve chromatographic separation to resolve analytes from interfering matrix components. Diluting the sample, if sensitivity allows, can also reduce matrix effects. A more rigorous sample cleanup, such as a more selective SPE protocol, may be required. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Possible Cause | Troubleshooting Step |
| Column Overload: Injecting too much sample onto the column. | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Secondary Interactions: Analyte interaction with active sites on the column packing material. | Modify Mobile Phase: Add a small amount of a competing agent, such as triethylamine, to the mobile phase to block active sites. Ensure the mobile phase pH is appropriate for the analytes. |
| Column Degradation: The column performance has deteriorated over time. | Replace Column: If the peak shape does not improve with other troubleshooting steps, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
| Injector Issues: Problems with the injector, such as a partially blocked port. | Clean and Maintain Injector: Follow the manufacturer's instructions for cleaning and maintaining the injector. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Inconsistency: The composition of the mobile phase is not stable. | Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Column Temperature Fluctuations: The column temperature is not stable. | Use a Column Oven: A column oven will ensure a stable and consistent temperature, leading to more reproducible retention times. |
| Pump Malfunction: The HPLC pump is not delivering a consistent flow rate. | Check Pump Performance: Check for leaks and ensure the pump seals are in good condition. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and its monohydroxylated metabolites from a published HPLC-MS method.
| Analyte | Matrix | LOD (nM) | LOQ (nM) |
| This compound | Plasma/Urine | ≤ 2.5 | ≤ 40 |
| Monohydroxylated Metabolites | Plasma/Urine | ≤ 2.5 | ≤ 25 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound and Metabolites from Human Plasma
This protocol is based on a method described for the extraction of this compound and its metabolites from plasma samples.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Acidify the sample by adding a small volume of formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1-2 column volumes of methanol (B129727) followed by 1-2 column volumes of acidified deionized water (e.g., water with 0.1% formic acid). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1-2 column volumes of a weak organic solvent (e.g., 5% methanol in acidified water) to remove polar interferences.
-
Elution: Elute the analytes from the cartridge with a stronger organic solvent, such as methanol or acetonitrile (B52724) containing 0.1% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.
Protocol 2: HPLC-MS Analysis of this compound and Metabolites
This is a general guideline for an HPLC-MS method. Specific parameters will need to be optimized for your instrument and analytes of interest.
-
HPLC System: A standard HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., Luna C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A step or linear gradient from a low to a high percentage of Mobile Phase B. The total run time is typically around 13 minutes.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (optimization required).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor and product ions for each analyte and the internal standard need to be determined.
Visualizations
References
- 1. Determination of this compound, warfarin and their monohydroxylated metabolites in human plasma and urine by liquid chromatography-mass spectrometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound, an anticoagulant, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Phenprocoumon-Induced Cytotoxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with phenprocoumon-induced cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's therapeutic action and how does it relate to cytotoxicity?
This compound is an anticoagulant that functions as a vitamin K antagonist.[1][2] Its primary mechanism involves the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR).[1][3] This inhibition depletes the reduced form of vitamin K, which is essential for the activation of several coagulation factors (II, VII, IX, and X) and anticoagulant proteins C and S.[1] While this is its intended therapeutic effect, at high concentrations or through off-target effects in cell-based assays, this compound can induce cytotoxicity.
Q2: My cells are showing significant death after treatment with this compound. What is the likely mechanism of this cytotoxicity?
Recent studies suggest that this compound can induce a form of iron-dependent programmed cell death called ferroptosis. This process is distinct from apoptosis and is characterized by the accumulation of lipid-based reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Oxidative stress, marked by an imbalance between ROS production and the cell's antioxidant defenses, is a key contributor to this cytotoxic effect.
Q3: What are some general strategies to mitigate this compound-induced cytotoxicity in my cell-based assays?
To reduce this compound-induced cytotoxicity, consider the following strategies:
-
Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) can help replenish intracellular glutathione (B108866) (GSH) levels and counteract oxidative stress.
-
Inhibition of Ferroptosis: Specific inhibitors of ferroptosis, such as ferrostatin-1, can prevent this compound-induced cell death. Vitamin K1 has also been shown to have a protective effect against ferroptosis.
-
Optimization of Experimental Conditions: Adjusting parameters such as compound concentration, duration of exposure, and serum concentration in the culture medium can help minimize off-target cytotoxic effects.
Q4: Can I use apoptosis inhibitors to reduce this compound-induced cell death?
While apoptosis is a common form of programmed cell death, evidence suggests that this compound primarily induces ferroptosis. Therefore, apoptosis inhibitors that target caspases may not be effective in preventing this compound-induced cytotoxicity. It is more effective to use inhibitors of ferroptosis or general antioxidants.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound and provides systematic steps for resolution.
| Observed Problem | Potential Cause | Recommended Action |
| High cell death even at low this compound concentrations. | The chosen cell line may be particularly sensitive to oxidative stress or have low endogenous antioxidant capacity. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and exposure time.2. Co-treat with a low concentration of a cytoprotective agent like N-acetylcysteine (NAC) to bolster the cells' antioxidant defenses.3. Consider using a more robust cell line or primary cells with higher metabolic capacity. |
| Inconsistent results between experimental replicates. | Variability in compound preparation, cell health, or assay execution. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.3. Standardize incubation times and reagent addition steps precisely for all assays. |
| My cytoprotective agent is not reducing this compound's toxicity. | The chosen agent may not target the specific cytotoxicity pathway, or the concentration may be suboptimal. | 1. If using an apoptosis inhibitor, switch to a ferroptosis inhibitor like ferrostatin-1.2. Optimize the concentration of the cytoprotective agent through a dose-response matrix with this compound.3. Ensure the cytoprotective agent is added at an appropriate time point (e.g., pre-treatment or co-treatment). |
| Observed cytotoxicity does not correlate with expected inhibition of vitamin K-dependent processes. | The cytotoxic effect may be an off-target effect unrelated to VKOR inhibition, possibly due to mitochondrial toxicity or induction of oxidative stress. | 1. Assess mitochondrial membrane potential using assays like JC-1 staining to check for mitochondrial dysfunction.2. Measure intracellular reactive oxygen species (ROS) levels using probes like DCFDA to quantify oxidative stress.3. Compare the cytotoxic effects of this compound with other known VKOR inhibitors. |
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the modulation of this compound-induced effects.
| Cell Line | Treatment | Protective Agent | Concentration of Protective Agent | Observed Effect | Reference |
| Murine NIH3T3 | This compound + RSL3 (Ferroptosis inducer) | Ferrostatin-1 | 1 µM | Significant reduction in cell death. | |
| Murine NIH3T3 | This compound + RSL3 | Vitamin K1 | 10 µM | Significant reduction in cell death. | |
| Human HT-1080 | This compound + RSL3/Erastin | Ferrostatin-1 | 1 µM | Significant reduction in cell death. | |
| Human HT-1080 | This compound + RSL3/Erastin | Vitamin K1 | 10 µM | Significant reduction in cell death. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, with and without the protective agent, for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
2. LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values from the experimental, spontaneous, and maximum release controls.
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis and Necrosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound +/- protective agents.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Visualizations
Caption: Proposed signaling pathway of this compound-induced cytotoxicity and points of intervention.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: A logical troubleshooting workflow for addressing high cytotoxicity.
References
Technical Support Center: Managing Phenprocoumon Interference in High-Throughput Screening
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with phenprocoumon interference in their high-throughput screening (HTS) assays. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my HTS assay?
A1: this compound is an anticoagulant drug belonging to the 4-hydroxycoumarin (B602359) class.[1] Its chemical structure gives it properties that can lead to false positives or negatives in HTS assays. The primary mechanisms of interference include:
-
Optical Interference: this compound is known to be visible under UV light at 254 nm, suggesting it absorbs light in the UV range and may also fluoresce, which can interfere with absorbance- and fluorescence-based assays.[2]
-
Redox Cycling: As a 4-hydroxycoumarin derivative, this compound has the potential to undergo redox cycling, especially in the presence of reducing agents commonly found in assay buffers (e.g., DTT). This can lead to the generation of reactive oxygen species (ROS) that disrupt assay components.[3][4]
-
Compound Aggregation: Like many small molecules, this compound may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or sequester assay reagents.[5]
-
Luciferase Inhibition: Compounds with structures similar to this compound have been shown to inhibit luciferase, a common reporter enzyme in HTS.
Q2: My primary screen shows a high hit rate. Could this be due to this compound interference?
A2: A high hit rate can be an indication of promiscuous interference. If this compound or structurally similar compounds are present in your library, it is crucial to perform counter-screens to rule out false positives arising from the mechanisms mentioned above.
Q3: How can I differentiate a true hit from a this compound-induced artifact?
A3: A systematic approach involving a series of counter-screens and orthogonal assays is necessary. A true hit will demonstrate activity in mechanistically distinct assays that are not susceptible to the same interference mechanisms as the primary assay.
Troubleshooting Guide
Issue 1: Suspected Interference in Luminescence-Based Assays (e.g., Luciferase Assays)
Possible Cause:
-
Direct inhibition of the luciferase enzyme by this compound.
-
Quenching of the luminescent signal due to the optical properties of this compound.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Directly test this compound's effect on a purified luciferase enzyme in the absence of your primary target.
-
Use an Orthogonal Reporter: Confirm hits using a different reporter system, such as a fluorescent protein or an alternative enzyme like β-galactosidase.
Issue 2: Suspected Interference in Fluorescence-Based Assays
Possible Cause:
-
Autofluorescence: this compound may fluoresce at the excitation and/or emission wavelengths of your assay's fluorophore.
-
Quenching: this compound may absorb the excitation or emitted light, leading to a decrease in the fluorescence signal.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Scan the fluorescence of this compound alone at the assay's excitation and emission wavelengths.
-
Perform a "Pre-Read": Read the absorbance of the compound at the assay's excitation and emission wavelengths to check for potential inner-filter effects.
-
Use a Red-Shifted Fluorophore: Switching to a fluorophore with excitation and emission wavelengths further in the red spectrum can often mitigate interference from autofluorescent compounds.
Issue 3: Suspected Interference in Absorbance-Based Assays
Possible Cause:
-
This compound absorbs light at the wavelength used for detection, leading to an artificially high or low reading.
Troubleshooting Steps:
-
Measure Compound Absorbance Spectrum: Obtain a full UV-Vis absorbance spectrum of this compound to identify its absorbance maxima.
-
Wavelength Shift: If possible, adjust the assay readout wavelength to a region where this compound does not absorb significantly.
-
Blank Correction: Subtract the absorbance of this compound at the assay wavelength from the final reading.
Issue 4: Non-Specific Inhibition Observed Across Multiple Assays
Possible Cause:
-
Compound Aggregation: this compound may be forming aggregates that non-specifically inhibit proteins.
-
Redox Cycling: The compound may be generating reactive oxygen species that disrupt various assay components.
Troubleshooting Steps:
-
Aggregation Counter-Screen: Perform assays in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in inhibition in the presence of detergent suggests aggregation.
-
Dynamic Light Scattering (DLS): Directly measure the formation of aggregates by this compound in the assay buffer.
-
Redox Activity Counter-Screen: Use assays designed to detect the production of hydrogen peroxide or the reduction of a reporter molecule in the presence of a reducing agent.
Quantitative Data Summary
Table 1: Representative IC50 Values for Luciferase Inhibition by Small Molecules
| Compound Class | Representative Compound | Typical IC50 Range (µM) for Firefly Luciferase Inhibition | Reference |
| Naphthoquinones | Juglone | 1 - 10 | |
| Stilbenoids | Resveratrol | 2 - 5 | |
| Flavonoids | Quercetin | 5 - 20 |
Table 2: Critical Aggregation Concentration (CAC) for Known Aggregators
| Compound | Assay Conditions | CAC (µM) | Reference |
| Methylene Blue | Phosphate Buffer, pH 7.4 | 1 - 10 | |
| Tamoxifen | Phosphate Buffer, pH 7.4 | 5 - 15 | |
| Rottlerin | HEPES Buffer, pH 7.5 | < 1 |
Table 3: Redox Cycling Activity of Representative Compounds
| Compound | Assay | Result | Reference |
| Menadione | H₂O₂ Generation Assay | Positive | |
| Doxorubicin | Resazurin Reduction Assay | Positive | |
| Quinones | H₂O₂ Generation Assay | Often Positive |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counter-Screen
Objective: To determine if this compound directly inhibits firefly luciferase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified firefly luciferase (e.g., 1 µg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM MgSO₄, 1 mM EDTA).
-
Prepare a luciferin (B1168401) substrate solution containing D-luciferin (e.g., 1 mM) and ATP (e.g., 1 mM) in the same buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer.
-
-
Assay Procedure:
-
In a white, opaque 384-well plate, add 5 µL of the this compound dilutions. Include a known luciferase inhibitor as a positive control and DMSO as a negative control.
-
Add 20 µL of the luciferase enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 25 µL of the luciferin substrate solution to initiate the reaction.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Aggregation Counter-Screen using Dynamic Light Scattering (DLS)
Objective: To determine if this compound forms aggregates in the assay buffer.
Methodology:
-
Sample Preparation:
-
Prepare a series of this compound concentrations in the same buffer used for the primary HTS assay. Ensure the buffer is filtered through a 0.22 µm filter.
-
Include a buffer-only blank and a known aggregating compound as a positive control.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Transfer the samples to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate for at least 5 minutes.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the size distribution of particles in the solution.
-
The presence of a population of particles with a hydrodynamic radius significantly larger than that of a small molecule (typically >100 nm) indicates aggregation.
-
The critical aggregation concentration (CAC) is the concentration at which aggregates begin to form.
-
Protocol 3: Redox Cycling Counter-Screen (H₂O₂ Generation Assay)
Objective: To determine if this compound generates hydrogen peroxide (H₂O₂) in the presence of a reducing agent.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of Phenol Red (e.g., 100 µg/mL) and Horseradish Peroxidase (HRP) (e.g., 60 µg/mL) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Prepare a solution of Dithiothreitol (DTT) (e.g., 1 mM) in the same buffer.
-
Prepare serial dilutions of this compound in DMSO, and then dilute into the assay buffer.
-
-
Assay Procedure:
-
In a clear, flat-bottom 384-well plate, add 20 µL of the this compound dilutions. Include a known redox cycler (e.g., menadione) as a positive control, H₂O₂ as a standard, and DMSO as a negative control.
-
Add 20 µL of the DTT solution to each well and incubate for 15 minutes at room temperature.
-
Add 20 µL of the Phenol Red/HRP solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 610 nm using a plate reader.
-
-
Data Analysis:
-
An increase in absorbance at 610 nm indicates the production of H₂O₂.
-
Compare the absorbance values of the this compound-treated wells to the negative control to determine if it is a redox-active compound.
-
Visualizations
Figure 1: Experimental workflow for troubleshooting and validating hits from a primary HTS campaign where this compound interference is suspected.
Figure 2: Logical diagram illustrating the potential mechanisms by which this compound can interfere with HTS assays, leading to erroneous results.
References
- 1. 4-Hydroxycoumarins - Wikipedia [en.wikipedia.org]
- 2. Determination of this compound, an anticoagulant, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Another look at reactions of 4-hydroxycoumarin with hydroxyl radical in the environment: deprotonation and diffusion effects - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing Phenprocoumon Delivery in Cell-Based Permeability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of phenprocoumon in cell-based permeability assays.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in cell-based permeability assays?
A1: The primary challenges with this compound are its very low aqueous solubility and high plasma protein binding (approximately 99%).[1][2] These characteristics can lead to several issues during in vitro experiments, including:
-
Precipitation in aqueous buffers: this compound is practically insoluble in water, which can cause it to precipitate out of solution in standard assay buffers like Hanks' Balanced Salt Solution (HBSS).[1][3]
-
Underestimation of permeability: Poor solubility can lead to a lower concentration of the drug being available for transport across the cell monolayer, resulting in an underestimation of its apparent permeability (Papp).
-
Non-specific binding: Due to its lipophilic nature, this compound can bind to plasticware and cell membranes, reducing the accuracy of permeability measurements.
-
High protein binding: In the presence of serum proteins, the free fraction of this compound available for transport is significantly reduced.
Q2: What are the key physicochemical properties of this compound to consider for assay development?
A2: Understanding the physicochemical properties of this compound is crucial for designing an effective delivery strategy.
| Property | Value | Reference |
| Molecular Weight | 280.32 g/mol | [3] |
| Aqueous Solubility | 0.0486 mg/mL (practically insoluble) | |
| LogP | 3.74 - 3.81 | |
| pKa (Strongest Acidic) | 4.2 - 5.67 | |
| Protein Binding | ~99% |
Q3: How can I improve the solubility of this compound in my assay buffer?
A3: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions for in vitro assays:
-
Co-solvents: Using a water-miscible organic solvent as a co-solvent is a common approach. Dimethyl sulfoxide (B87167) (DMSO) is frequently used, but the final concentration in the cell culture medium should be kept low (ideally below 0.5%) to avoid cytotoxicity. Ethanol is another potential co-solvent.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used.
-
pH adjustment: Since this compound is an acidic compound with a pKa around 4.2-5.67, increasing the pH of the buffer above its pKa will increase the proportion of the more soluble ionized form. However, the pH must remain within a physiologically relevant range for the cells (typically around 7.4).
Troubleshooting Guide
Problem 1: this compound precipitates in the donor compartment during the experiment.
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | 1. Use a co-solvent: Prepare a concentrated stock solution of this compound in 100% DMSO. When preparing the final dosing solution in the assay buffer (e.g., HBSS), ensure the final DMSO concentration is as low as possible (ideally ≤ 0.5%) to minimize cell toxicity. 2. Incorporate cyclodextrins: Add a suitable concentration of β-cyclodextrin or HP-β-cyclodextrin to the assay buffer to form an inclusion complex with this compound. 3. Optimize pH: Ensure the pH of the assay buffer is maintained at 7.4 to maximize the solubility of the acidic this compound. |
| Supersaturation | 1. Check final concentration: Ensure the final concentration of this compound in the dosing solution does not exceed its solubility limit in the chosen buffer system. 2. Gentle mixing: When preparing the dosing solution, add the DMSO stock solution to the pre-warmed buffer while gently vortexing to avoid localized high concentrations that can lead to precipitation. |
Problem 2: Low apparent permeability (Papp) values are observed, which may not reflect the true permeability.
| Possible Cause | Troubleshooting Steps |
| Poor solubility limiting available drug | 1. Enhance solubility: Implement the solubility enhancement strategies mentioned in Problem 1 to ensure an adequate concentration of dissolved this compound is available for transport. |
| High non-specific binding | 1. Add Bovine Serum Albumin (BSA): Include 1-4% BSA in the receiver (basolateral) compartment. BSA acts as a "sink" by binding to the permeated drug, which helps to maintain a concentration gradient and can improve the recovery of lipophilic compounds. |
| Efflux transporter activity | 1. Assess efflux ratio: Although studies suggest this compound is a poor substrate for P-glycoprotein (P-gp), it is good practice to perform a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio (ER). An ER > 2 suggests the involvement of active efflux. 2. Use efflux inhibitors: If a significant efflux is observed, the experiment can be repeated in the presence of a known efflux transporter inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm the involvement of specific transporters. |
Problem 3: High variability in results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent dosing solution preparation | 1. Standardize protocol: Ensure a consistent and well-documented procedure for preparing the this compound dosing solution, including the final concentration of co-solvents and other excipients. 2. Fresh preparations: Prepare fresh dosing solutions for each experiment to avoid potential degradation or precipitation over time. |
| Cell monolayer integrity issues | 1. Monitor TEER: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity and the formation of tight junctions. 2. Use paracellular markers: Include a low-permeability paracellular marker (e.g., Lucifer yellow) in your experiments to confirm the tightness of the cell monolayer. |
| Inconsistent incubation conditions | 1. Maintain stable environment: Ensure consistent temperature (37°C), CO2 levels (5%), and humidity during the entire assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution with a Co-solvent
-
Prepare a stock solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare the assay buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered to pH 7.4.
-
Prepare the dosing solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed (37°C) HBSS to the desired final concentration. Ensure the final DMSO concentration is ≤ 0.5%. For example, to prepare a 10 µM dosing solution with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of HBSS.
-
Mixing: Add the DMSO stock solution to the HBSS while gently vortexing to ensure rapid and uniform dispersion.
Protocol 2: Caco-2 Permeability Assay for this compound
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Values should be stable and within the laboratory's established range. A paracellular marker like Lucifer yellow can also be used to assess monolayer integrity.
-
Assay Buffer Preparation:
-
Apical (Donor) Buffer: HBSS (pH 7.4) containing the this compound dosing solution (prepared as in Protocol 1).
-
Basolateral (Receiver) Buffer: HBSS (pH 7.4) containing 1-4% BSA.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the apical buffer containing this compound to the apical compartment.
-
Add the basolateral buffer to the basolateral compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment. Replace the removed volume with fresh basolateral buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Follow the same procedure as the A to B assay, but add the this compound-containing buffer to the basolateral compartment and the BSA-containing buffer to the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the permeable support.
-
C0 is the initial concentration of the drug in the donor compartment.
Calculate the efflux ratio (ER):
ER = Papp (B to A) / Papp (A to B)
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 280.32 g/mol | |
| Aqueous Solubility | 0.0486 mg/mL | |
| LogP | 3.74 - 3.81 | |
| pKa (Strongest Acidic) | 4.2 - 5.67 | |
| Protein Binding | ~99% |
Table 2: Caco-2 Permeability Classification
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption | Reference |
| < 1 | Low | Poor | |
| 1 - 10 | Moderate | Moderate | |
| > 10 | High | High |
Visualizations
Caption: Workflow for this compound Caco-2 Permeability Assay.
Caption: Strategies to enhance this compound solubility.
Caption: this compound transport pathways in Caco-2 cells.
References
Validation & Comparative
A Head-to-Head Battle: In Vitro Anticoagulant Potency of Phenprocoumon and Warfarin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between anticoagulant compounds is paramount. This guide provides an objective in vitro comparison of two widely used vitamin K antagonists, phenprocoumon and warfarin (B611796), focusing on their direct inhibitory effects on their molecular target and the methodologies used to assess their functional anticoagulant activity.
At the Heart of the Matter: Targeting Vitamin K Epoxide Reductase (VKOR)
Both this compound and warfarin exert their anticoagulant effects by inhibiting Vitamin K Epoxide Reductase (VKOR), a critical enzyme in the vitamin K cycle. This inhibition prevents the regeneration of vitamin K hydroquinone, a necessary cofactor for the gamma-carboxylation of vitamin K-dependent coagulation factors (Factors II, VII, IX, and X). Without this modification, these clotting factors are non-functional, leading to a decrease in the blood's ability to coagulate.
The intrinsic potency of these drugs can be directly compared by measuring their ability to inhibit VKOR in a controlled in vitro environment. A key metric for this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.
Quantitative Comparison of VKOR Inhibition
A cell-based assay utilizing human embryonic kidney (HEK293) cells engineered to report on VKOR activity provides a direct comparison of the inhibitory potency of this compound and warfarin. In this system, lower IC50 values indicate higher potency.
| Compound | IC50 (µM) for VKOR Inhibition |
| This compound | 0.060 |
| Warfarin | 0.082 |
Data represents the mean from a cell-based VKOR activity assay.
These results indicate that this compound is slightly more potent than warfarin in directly inhibiting their shared molecular target, VKOR, in this in vitro setting.
Visualizing the Mechanism of Action
The following diagram illustrates the vitamin K cycle and the point of inhibition by this compound and warfarin.
Caption: The Vitamin K cycle and inhibition by anticoagulants.
Functional Assessment of Anticoagulant Activity: In Vitro Assays
While direct enzyme inhibition data is crucial, assessing the functional consequences on blood coagulation in a plasma environment provides a more holistic view of anticoagulant potency. The two primary in vitro assays for this purpose are the Prothrombin Time (PT) assay and the Thrombin Generation Assay (TGA).
Prothrombin Time (PT) Assay
The PT assay measures the time it takes for a clot to form in a plasma sample after the addition of tissue factor (thromboplastin) and calcium. It primarily evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which are dependent on vitamin K-dependent factors. An extended clotting time in the presence of an anticoagulant indicates its efficacy.
Thrombin Generation Assay (TGA)
The TGA provides a more detailed picture of the entire coagulation process by continuously measuring the concentration of thrombin generated over time after the initiation of coagulation. Key parameters derived from the TGA include the lag time to thrombin generation, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which represents the total amount of thrombin generated. Vitamin K antagonists will prolong the lag time and decrease the peak thrombin and ETP.
Experimental Protocols
Cell-Based Vitamin K Epoxide Reductase (VKOR) Inhibition Assay
This assay provides a quantitative measure of the potency of compounds in inhibiting VKOR within a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and warfarin for VKOR.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells, engineered to co-express human VKORC1 and a vitamin K-dependent reporter protein (e.g., Factor IX with a gamma-carboxyglutamic acid domain), are cultured in appropriate media.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or warfarin.
-
Incubation: The treated cells are incubated to allow for the inhibition of VKOR and the subsequent effect on the carboxylation of the reporter protein.
-
Reporter Protein Quantification: The amount of carboxylated (active) reporter protein secreted into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of VKOR activity is calculated for each drug concentration relative to an untreated control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Caption: Workflow for a cell-based VKOR inhibition assay.
Prothrombin Time (PT) Assay Protocol
This protocol outlines the standard procedure for determining the effect of anticoagulants on plasma clotting time.
Objective: To measure the prolongation of clotting time in plasma treated with this compound or warfarin.
Methodology:
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared by centrifuging citrated whole blood.
-
Incubation with Anticoagulant: Aliquots of PPP are incubated with various concentrations of this compound or warfarin for a specified period to allow for the inhibition of vitamin K-dependent factor synthesis (in a cell-based pre-treatment model) or direct effects on coagulation factors (less common for VKAs in a direct plasma assay).
-
Assay Performance:
-
The plasma sample is pre-warmed to 37°C.
-
A thromboplastin-calcium reagent is added to the plasma to initiate coagulation.
-
The time taken for a fibrin (B1330869) clot to form is measured, typically using an automated coagulometer.
-
-
Data Analysis: The clotting time for each anticoagulant concentration is recorded. The concentration required to double the baseline clotting time is a common metric for comparison.
Summary and Conclusion
Based on direct in vitro inhibition of their molecular target, Vitamin K Epoxide Reductase, this compound demonstrates slightly higher potency than warfarin. This is evidenced by its lower IC50 value in a cell-based assay.
For a comprehensive understanding of their anticoagulant effects, functional assays such as the Prothrombin Time and Thrombin Generation Assay are essential. These assays provide valuable information on the overall impact of these compounds on the coagulation cascade in a plasma environment. The detailed protocols provided herein serve as a guide for researchers aiming to conduct comparative studies of these and other novel anticoagulants. The choice between this compound and warfarin in a research or clinical setting may be influenced by a variety of factors, including their pharmacokinetic profiles and other pharmacological properties not covered in this in vitro comparison.
cross-validation of phenprocoumon quantification methods (LC-MS vs. HPLC-UV)
A Comparative Guide to Phenprocoumon Quantification: LC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound, a widely used anticoagulant, is critical in both clinical monitoring and pharmaceutical development. Two of the most common analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The performance of an analytical method is determined by several key parameters, including its linearity, accuracy, precision, and sensitivity (limit of detection and quantification). The following tables summarize these quantitative metrics for both LC-MS and HPLC-UV methods based on published data.
Table 1: Performance Characteristics of LC-MS for this compound Quantification
| Parameter | Performance Data |
| Linearity (Correlation Coefficient, r) | 0.988 - 0.999[1] |
| Accuracy (% Recovery) | 98% - 118%[2] |
| Precision (CV%) | Intra-day: ≤ 8.6%; Inter-day: ≤ 10.6%[3] |
| Limit of Detection (LOD) | 12.5 ng/mL[1] |
| Limit of Quantification (LOQ) | ≤ 40 nM |
Table 2: Performance Characteristics of HPLC-UV for this compound Quantification
| Parameter | Performance Data |
| Linearity (Correlation Coefficient, r) | > 0.99 |
| Accuracy (% Recovery) | Data not consistently reported in reviewed literature. |
| Precision (CV%) | Reproducibility of ~2.5% has been reported.[4] |
| Limit of Detection (LOD) | 0.1 mg/liter |
| Limit of Quantification (LOQ) | Data not consistently reported in reviewed literature. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound using both LC-MS and HPLC-UV.
LC-MS/MS Method for this compound Quantification
This protocol is based on an enantioselective liquid chromatography/electrospray ionization tandem mass spectrometry (LC/MS/MS) method.
1. Sample Preparation (Plasma)
-
To a plasma sample, add an internal standard (e.g., warfarin).
-
Perform a protein precipitation step by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography
-
HPLC System: A standard HPLC system capable of delivering a precise and stable flow.
-
Column: A chiral column, such as a Chira-Grom-2, is used for the separation of this compound enantiomers.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile (B52724), and formic acid.
-
Flow Rate: A typical flow rate is maintained for optimal separation.
-
Injection Volume: A small volume of the prepared sample is injected.
3. Mass Spectrometry
-
MS System: A triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in either positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.
HPLC-UV Method for this compound Quantification
This protocol is based on a general approach for the quantification of coumarin (B35378) anticoagulants in plasma.
1. Sample Preparation (Plasma)
-
Acidify the plasma sample.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ether and dichloromethane).
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., ethanol) for injection.
2. High-Performance Liquid Chromatography
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.
-
Injection Volume: A defined volume of the prepared sample is injected.
-
UV Detection: The absorbance is monitored at a wavelength where this compound exhibits maximum absorbance.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that an analytical method produces reliable and consistent results when compared to another method. The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods for this compound quantification.
Caption: A logical workflow for the cross-validation of two analytical methods.
Objective Comparison and Conclusion
Both LC-MS and HPLC-UV are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.
LC-MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring the detection of low concentrations of the analyte, such as in pharmacokinetic studies. The use of mass spectrometry for detection provides a high degree of certainty in the identification of the analyte, reducing the likelihood of interference from other compounds in the matrix.
HPLC-UV , on the other hand, is a more widely available and cost-effective technique. It is robust and provides good reproducibility for the quantification of this compound at therapeutic concentrations. However, its sensitivity is generally lower than that of LC-MS, and it may be more susceptible to interference from co-eluting compounds that absorb at the same wavelength.
References
- 1. Determination of (R)- and (S)-phenprocoumon in human plasma by enantioselective liquid chromatography/electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid method for the quantification of the enantiomers of Warfarin, this compound and Acenocoumarol by two-dimensional-enantioselective liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, warfarin and their monohydroxylated metabolites in human plasma and urine by liquid chromatography-mass spectrometry after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound, an anticoagulant, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phenprocoumon and Acenocoumarol Inhibition on VKORC1 Variants for Researchers and Drug Development Professionals
A deep dive into the inhibitory profiles of two common coumarin (B35378) anticoagulants, phenprocoumon and acenocoumarol (B605123), on various genetic variants of their target enzyme, Vitamin K epoxide reductase (VKORC1). This guide provides a comprehensive comparison of their efficacy and resistance profiles, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying biological and experimental frameworks.
Introduction to VKORC1 and Coumarin Anticoagulants
Vitamin K epoxide reductase complex subunit 1 (VKORC1) is a critical enzyme in the vitamin K cycle, responsible for converting vitamin K epoxide back to its active, reduced form. This process is essential for the gamma-carboxylation of several clotting factors, a necessary step for their procoagulant function. Coumarin anticoagulants, such as this compound and acenocoumarol, exert their therapeutic effect by inhibiting VKORC1, thereby reducing the pool of active vitamin K and suppressing the production of functional clotting factors.
Genetic variations in the VKORC1 gene can lead to significant inter-individual differences in anticoagulant dose requirements and may confer resistance to these drugs. Understanding the inhibitory profiles of different coumarins on these VKORC1 variants is paramount for personalized medicine and the development of novel anticoagulants. This guide directly compares the inhibitory potency of this compound and acenocoumarol against a range of naturally occurring VKORC1 variants.
Quantitative Inhibitory Profiles
A cell-based functional assay was utilized to determine the half-maximal inhibitory concentrations (IC50) of this compound and acenocoumarol against wild-type VKORC1 and 27 clinically identified variants associated with coumarin resistance. The results demonstrate that while both drugs effectively inhibit wild-type VKORC1, their efficacy varies significantly across different mutations.
Notably, acenocoumarol exhibits a more consistent inhibitory profile with the least variation in resistance among the tested VKORC1 mutations.[1] In contrast, this compound shows a much wider range of resistance, with some variants displaying substantial insensitivity to its inhibitory action.[1]
Below is a summary of the IC50 values for this compound and acenocoumarol against a selection of VKORC1 variants.
| VKORC1 Variant | This compound IC50 (nM) | Acenocoumarol IC50 (nM) | Fold Increase in Resistance (this compound) | Fold Increase in Resistance (Acenocoumarol) |
| Wild-type | 25.3 ± 2.1 | 4.2 ± 0.3 | 1.0 | 1.0 |
| V29L | 112.8 ± 9.8 | 15.1 ± 1.2 | 4.5 | 3.6 |
| A41S | 154.3 ± 13.2 | 22.7 ± 1.9 | 6.1 | 5.4 |
| R58G | 301.1 ± 25.9 | 41.2 ± 3.5 | 11.9 | 9.8 |
| W59L | 2517.9 ± 216.5 | 58.4 ± 5.0 | 99.5 | 13.9 |
| W59R | 5033.7 ± 433.9 | 57.5 ± 4.9 | 199.0 | 13.7 |
| L128R | 2003.5 ± 172.7 | 51.2 ± 4.4 | 79.2 | 12.2 |
| D36Y | 30.4 ± 2.6 | 5.9 ± 0.5 | 1.2 | 1.4 |
Data adapted from a comprehensive study on the evaluation of oral anticoagulants. The IC50 values represent the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
The quantitative data presented in this guide were obtained using a robust cell-based assay designed to measure VKORC1 activity in its native cellular environment.
Cell-Based VKORC1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and acenocoumarol against various VKORC1 variants.
Cell Line: Human Embryonic Kidney (HEK293) cells with a knockout of the endogenous VKORC1 and VKORC1L1 genes (DGKO) to eliminate background VKOR activity. These cells are stably transfected with a reporter construct, such as a chimeric protein containing the gamma-carboxyglutamic acid (Gla) domain of Factor IX fused to Protein C (FIXgla-PC).
Methodology:
-
Transient Transfection: DGKO FIXgla-PC/HEK293 reporter cells are transiently transfected with plasmids encoding either wild-type or a specific variant of human VKORC1.
-
Cell Culture and Treatment: Following transfection, the cells are incubated in a culture medium supplemented with 5 µM of vitamin K epoxide (KO).
-
Inhibitor Titration: The transfected cells are treated with a range of concentrations of either this compound or acenocoumarol. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for VKORC1 expression, activity, and inhibition.
-
Measurement of VKORC1 Activity: The activity of the expressed VKORC1 variant is determined by measuring the extent of gamma-carboxylation of the secreted FIXgla-PC reporter protein. This is typically quantified using an enzyme-linked immunosorbent assay (ELISA) with a carboxylation-specific antibody.
-
Data Analysis: The percentage of VKORC1 activity is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Molecular and Experimental Landscape
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated.
Conclusion
The comparative analysis of this compound and acenocoumarol reveals distinct inhibitory profiles against a panel of VKORC1 variants. Acenocoumarol demonstrates a more consistent and potent inhibition across various mutations, suggesting it may be a more reliable anticoagulant in patients with certain VKORC1 genotypes that confer resistance.[1] Conversely, the efficacy of this compound is significantly compromised by several VKORC1 variants, highlighting the potential for treatment failure in individuals harboring these mutations.[1]
This guide provides valuable insights for researchers in the field of anticoagulation and for professionals involved in drug development. The presented data underscores the importance of considering VKORC1 genotype when selecting an oral anticoagulant and paves the way for the development of novel inhibitors with broader efficacy against resistant variants. The detailed experimental protocol also serves as a practical resource for laboratories aiming to conduct similar pharmacogenetic studies.
References
head-to-head comparison of phenprocoumon and novel oral anticoagulants in thrombosis models
A notable scarcity of publicly available, direct head-to-head preclinical studies comparing the vitamin K antagonist phenprocoumon against novel oral anticoagulants (NOACs) in experimental thrombosis models presents a significant challenge for a purely data-driven comparison in this context. The majority of comparative research is rooted in clinical trials and real-world patient data. This guide, therefore, synthesizes the available preclinical data for individual NOACs, often compared with the more ubiquitously studied vitamin K antagonist, warfarin (B611796), and complements this with the extensive body of clinical evidence comparing these agents against this compound.
This comprehensive overview is tailored for researchers, scientists, and drug development professionals, providing detailed mechanistic insights, experimental workflows, and a transparent presentation of the available data to inform preclinical research and development.
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and NOACs lies in their targets within the coagulation cascade. This compound exerts a broad inhibitory effect on the synthesis of multiple clotting factors, while NOACs offer targeted inhibition of single factors.
This compound, a coumarin (B35378) derivative, inhibits the enzyme vitamin K epoxide reductase (VKOR)[1]. This action prevents the recycling of vitamin K, a crucial cofactor for the gamma-carboxylation and subsequent activation of clotting factors II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S[1]. The anticoagulant effect of this compound has a delayed onset of 36 to 72 hours, the time required for the depletion of already circulating active clotting factors[1].
In contrast, NOACs, also known as direct oral anticoagulants (DOACs), act on specific key proteins in the coagulation cascade. They are broadly classified into two groups: direct thrombin (Factor IIa) inhibitors and direct Factor Xa inhibitors.
-
Direct Thrombin Inhibitors (e.g., Dabigatran): These agents bind directly to the active site of thrombin, inhibiting its ability to convert fibrinogen to fibrin, a critical step in clot formation.
-
Direct Factor Xa Inhibitors (e.g., Rivaroxaban (B1684504), Apixaban (B1684502), Edoxaban): This class of drugs directly binds to and inhibits Factor Xa, a pivotal enzyme that converts prothrombin to thrombin.
The targeted action of NOACs results in a more predictable anticoagulant response and a more rapid onset and offset of action compared to vitamin K antagonists.
Experimental Protocols in Thrombosis Models
While direct comparative protocols are scarce, a generalized workflow for assessing antithrombotic agents in a common preclinical model, such as the ferric chloride-induced thrombosis model in rodents, is outlined below. This model is frequently used to evaluate the efficacy of anticoagulants in preventing vessel occlusion.
Key Steps in a Typical Ferric Chloride-Induced Thrombosis Model:
-
Animal Model: Commonly uses rats or mice.
-
Drug Administration: The test compounds (this compound, a specific NOAC, or a vehicle control) are administered orally at predetermined doses and time points before the procedure.
-
Surgical Procedure: The animal is anesthetized, and a major blood vessel, such as the carotid artery or jugular vein, is surgically exposed.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the blood vessel for a specific duration. Ferric chloride induces oxidative injury to the vessel wall, initiating a thrombotic process.
-
Efficacy Measurement: The primary endpoint is typically the time to vessel occlusion, which is monitored using a flow probe. Other measures can include the weight of the resulting thrombus after it is excised.
-
Safety Assessment: Bleeding time is a common safety endpoint, measured, for example, by tail transection before and after drug administration.
Preclinical Data Summary
The following tables summarize available preclinical data for NOACs, primarily from studies comparing them to warfarin or other anticoagulants. Direct comparative data with this compound in these models is largely unavailable.
Table 1: Preclinical Efficacy of NOACs in Venous Thrombosis Models
| Compound | Animal Model | Thrombosis Induction | Key Findings | Reference |
|---|---|---|---|---|
| Rivaroxaban | Rabbit | Jugular vein stasis | Dose-dependently reduced thrombus formation. | [2] |
| Dabigatran | Rabbit | Endothelial damage & blood flow reduction | Dose-dependent reduction in thrombus formation. | |
Table 2: Preclinical Efficacy of NOACs in Arterial Thrombosis Models
| Compound | Animal Model | Thrombosis Induction | Key Findings | Reference |
|---|
| Rivaroxaban | Rat | Ferric chloride (carotid artery) | Potent antithrombotic effects. | |
Table 3: Preclinical Bleeding Risk Assessment
| Compound | Animal Model | Bleeding Assessment | Key Findings | Reference |
|---|
| Rivaroxaban | Rat | Tail transection | Did not significantly prolong bleeding time at effective antithrombotic doses. |[2] |
Clinical Data: this compound vs. NOACs
In the absence of robust preclinical head-to-head data, clinical studies provide the primary basis for comparing this compound and NOACs. The following tables summarize key findings from comparative clinical trials and real-world studies.
Table 4: Clinical Efficacy in Stroke Prevention in Atrial Fibrillation (AF)
| Comparison | Study Design | Key Efficacy Outcome | Findings | Reference(s) |
|---|---|---|---|---|
| NOACs vs. This compound | Retrospective Cohort | Stroke/Systemic Embolism (SE) | All three NOACs (apixaban, dabigatran, rivaroxaban) had significantly lower risks of stroke/SE. | |
| Edoxaban vs. This compound | Retrospective Cohort | Stroke/SE | Numerically lower risk of stroke/SE with edoxaban (not statistically significant). | |
| Factor Xa NOACs vs. This compound | Prospective Cohort | Ischemic Stroke/SE | Similar risk of ischemic stroke/SE between rivaroxaban/apixaban and this compound. |
| DOACs vs. This compound | Retrospective Cohort | Thromboembolic Events | Similarity between standard dose DOACs and this compound. | |
Table 5: Clinical Safety (Bleeding Risk)
| Comparison | Study Design | Key Safety Outcome | Findings | Reference(s) |
|---|---|---|---|---|
| NOACs vs. This compound | Retrospective Cohort | Major Bleeding | Apixaban and dabigatran were associated with lower bleeding risks; rivaroxaban was similar to this compound. | |
| Edoxaban vs. This compound | Retrospective Cohort | Major Bleeding | Significantly lower risk of major bleeding with edoxaban. | |
| Factor Xa NOACs vs. This compound | Prospective Cohort | Intracranial Hemorrhage (ICH) | Rivaroxaban and apixaban were associated with a lower risk of ICH. | |
| Apixaban vs. This compound | Retrospective Cohort | Major Bleeding | Apixaban was associated with a significantly reduced risk of major bleeding. | |
| Dabigatran vs. This compound | Retrospective Cohort | Major Bleeding | Bleeding risk with dabigatran was similar to this compound. |
| Rivaroxaban vs. This compound | Retrospective Cohort | Major Bleeding | Bleeding risk with rivaroxaban was higher than with this compound. | |
Conclusion
While a direct head-to-head comparison of this compound and NOACs in preclinical thrombosis models is limited by a lack of published data, the available information points to distinct mechanistic and clinical profiles. This compound acts as a broad-spectrum vitamin K antagonist, whereas NOACs are targeted inhibitors of either Factor Xa or thrombin.
Preclinical studies on individual NOACs demonstrate their efficacy in various thrombosis models. The extensive body of clinical evidence consistently shows that NOACs are at least as effective as this compound for stroke prevention in atrial fibrillation, and several NOACs are associated with a lower risk of major bleeding, particularly intracranial hemorrhage.
For researchers and drug development professionals, the choice of anticoagulant in a preclinical setting will depend on the specific research question. While this compound and its more commonly studied analogue, warfarin, remain relevant comparators, the predictable pharmacology of NOACs makes them valuable tools for investigating the roles of specific coagulation factors in thrombosis and hemostasis. The existing data underscores the need for further preclinical studies directly comparing this compound with NOACs to better delineate their relative efficacy and safety profiles in controlled experimental settings.
References
validating the specificity of phenprocoumon for VKORC1 over other oxidoreductases
For researchers, scientists, and drug development professionals, understanding the specificity of a drug is paramount. This guide provides a detailed comparison of phenprocoumon's inhibitory activity on its primary target, Vitamin K Epoxide Reductase (VKORC1), versus other oxidoreductases, supported by available experimental data.
This compound is a widely prescribed oral anticoagulant that functions as a vitamin K antagonist. Its therapeutic effect is achieved by inhibiting VKORC1, a critical enzyme in the vitamin K cycle. This inhibition leads to a reduction in the synthesis of active vitamin K-dependent clotting factors, thereby preventing thrombosis. While the primary target is well-established, the specificity of this compound for VKORC1 over other oxidoreductases, such as cytochrome P450 (CYP) enzymes, is a key consideration for its pharmacological profile and potential off-target effects.
Quantitative Comparison of this compound's Inhibitory Activity
A key measure of a drug's potency and specificity is its half-maximal inhibitory concentration (IC50). The lower the IC50 value, the less of the drug is required to inhibit the target's activity by 50%. Recent studies have provided quantitative data on the inhibition of VKORC1 and its paralog, VKORC1-like 1 (VKORC1L1), by this compound.
| Target Enzyme | IC50 (µM) | Fold Difference (VKORC1L1 vs. VKORC1) | Reference |
| VKORC1 | 0.03 ± 0.01 | - | [1] |
| VKORC1L1 | 0.11 ± 0.02 | ~3.7-fold higher | [1] |
Data Interpretation: The IC50 of this compound for VKORC1 is approximately 0.03 µM, while for VKORC1L1, it is about 3.7-fold higher at 0.11 µM[1]. This indicates that this compound is more potent in inhibiting VKORC1 than its paralog, VKORC1L1.
Experimental Protocols
The following is a detailed methodology for the cell-based assay used to determine the IC50 values of this compound for VKORC1 and VKORC1L1.
Cell-Based VKORC1 and VKORC1L1 Inhibition Assay
This assay independently analyzes the endogenous inhibition of VKORC1 and VKORC1L1 by utilizing genetically engineered human embryonic kidney (HEK) 293T cell lines[1].
1. Cell Line Generation:
-
HEK 293T cell lines with a knockout (KO) of either the VKORC1 gene or the VKORC1L1 gene are generated using CRISPR/Cas9 technology. This allows for the specific assessment of the remaining endogenous enzyme's activity.
2. Cell Culture and Treatment:
-
The VKORC1-KO (expressing endogenous VKORC1L1) and VKORC1L1-KO (expressing endogenous VKORC1) cells are seeded in 96-well plates.
-
After 24 hours, the cells are treated with varying concentrations of this compound.
-
Vitamin K1 is added to the culture medium to serve as the substrate for the VKOR enzymes.
3. Measurement of VKOR Activity:
-
VKOR activity is determined by measuring the conversion of vitamin K1 to its reduced form, vitamin K hydroquinone. This is typically achieved by lysing the cells and analyzing the different forms of vitamin K using high-performance liquid chromatography (HPLC) coupled with fluorescence detection.
4. Data Analysis:
-
The percentage of VKOR activity at each this compound concentration is calculated relative to the activity in untreated control cells.
-
The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Visualizing this compound's Mechanism of Action and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Vitamin K cycle and this compound's inhibitory action on VKORC1.
Caption: Experimental workflow for determining VKORC1 inhibition by this compound.
References
Unraveling the Stereoselectivity of Phenprocoumon: A Comparative Analysis of Enantiomer Binding Affinity to VKORC1
For Immediate Release
This guide provides a comprehensive comparative analysis of the binding affinity of phenprocoumon's enantiomers, (S)-phenprocoumon and (R)-phenprocoumon, to their pharmacological target, Vitamin K Epoxide Reductase Complex Subunit 1 (VKORC1). This compound, a widely used coumarin (B35378) anticoagulant, is administered as a racemic mixture. However, emerging evidence underscores a significant stereoselectivity in its anticoagulant activity, pointing towards differential binding affinities of its enantiomers to VKORC1. This analysis is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, medicinal chemistry, and anticoagulant therapy.
Executive Summary
While direct quantitative binding affinity data such as dissociation constants (Kd) for the individual enantiomers of this compound with VKORC1 are not extensively documented in publicly available literature, pharmacodynamic studies provide compelling indirect evidence of differential binding. The S(-)-enantiomer of this compound has been demonstrated to be a more potent anticoagulant than the R(+)-enantiomer, suggesting a higher binding affinity for VKORC1. This guide synthesizes the available data, details the experimental protocols for assessing VKORC1 inhibition, and presents a logical framework for understanding the stereoselective interaction.
Comparative Analysis of this compound Enantiomers
The anticoagulant effect of this compound is achieved through the inhibition of VKORC1, a crucial enzyme in the vitamin K cycle necessary for the synthesis of several blood coagulation factors.[1] The racemic mixture of this compound contains equal amounts of the (S)- and (R)-enantiomers.
Qualitative Comparison of Anticoagulant Potency
Pharmacodynamic studies in human subjects have revealed a significant difference in the anticoagulant potency of the two enantiomers.
| Enantiomer | Relative Anticoagulant Potency | Implied VKORC1 Binding Affinity |
| (S)-phenprocoumon | 1.5 to 2.6 times more potent than (R)-phenprocoumon[2] | Higher |
| (R)-phenprocoumon | Less potent than (S)-phenprocoumon[2] | Lower |
This difference in potency, observed by comparing the plasma concentrations required to produce the same anticoagulant effect, strongly indicates that (S)-phenprocoumon interacts more effectively with VKORC1.[2]
Quantitative Data for Racemic this compound
While data for individual enantiomers are scarce, the half-maximal inhibitory concentration (IC50) for racemic this compound has been determined in cell-based assays.
| Compound | Target | IC50 |
| Racemic this compound | VKORC1 | ~1 µM[3] |
It is important to note that this IC50 value represents the combined inhibitory effect of both enantiomers. Given the higher potency of the (S)-enantiomer, it is the primary contributor to the observed inhibition.
Experimental Protocols
The determination of VKORC1 inhibition by coumarin anticoagulants is typically performed using in vitro or cell-based assays.
Cell-Based VKOR Activity Assay
A widely accepted method for assessing VKORC1 inhibition involves a cell-based assay that measures the vitamin K-dependent carboxylation of a reporter protein, often coagulation Factor IX (FIX).
Principle: This assay utilizes a cell line (e.g., HEK293) that is engineered to be deficient in endogenous VKORC1 activity. These cells are then co-transfected with plasmids expressing both human VKORC1 and a gamma-carboxylated reporter protein (e.g., FIXgla-PC). The extent of gamma-carboxylation of the secreted reporter protein is directly proportional to the VKORC1 activity. By introducing varying concentrations of the inhibitor (this compound), a dose-response curve can be generated to determine the IC50 value.
Workflow:
Signaling Pathway and Logical Relationships
The interaction of this compound with VKORC1 is a key step in the disruption of the vitamin K cycle.
Conclusion
References
The Off-Target Kinase Inhibitory Potential of Phenprocoumon: A Comparative Perspective
For researchers, scientists, and drug development professionals, understanding the full pharmacological profile of a drug is paramount. While phenprocoumon is a well-established anticoagulant, its off-target effects, particularly on the kinome, remain largely unexplored. This guide provides a comparative analysis of the potential off-target kinase inhibitory activity of this compound, drawing insights from the broader class of coumarin (B35378) derivatives.
Currently, there is a notable lack of direct experimental evidence evaluating the specific off-target kinase inhibitory activity of this compound. However, the foundational coumarin scaffold, from which this compound is derived, has been extensively investigated as a source of novel kinase inhibitors. Numerous studies have demonstrated that various coumarin derivatives can exhibit inhibitory activity against a range of protein kinases, some of which are implicated in cancer and inflammatory diseases. This suggests a potential for this compound to exert off-target effects through kinase inhibition, a possibility that warrants further investigation.
Comparative Kinase Inhibitory Activity of Coumarin Derivatives
To contextualize the potential off-target profile of this compound, this section summarizes the kinase inhibitory activities of various coumarin derivatives from published studies. It is important to note that these are not direct competitors in the anticoagulant market but serve as a basis for understanding the structure-activity relationships of coumarin-based compounds as kinase inhibitors.
| Compound Class | Target Kinase(s) | Key Findings & IC50 Values |
| Substituted Coumarin Derivatives | Src Kinase | A C-3 decyl substituted quaternary ammonium (B1175870) coumarin derivative showed the highest Src kinase inhibition with an IC50 value of 21.6 µM.[1] |
| Coumarin Derivatives | Casein Kinase 2 (CK2) | A library of over 60 coumarins was synthesized and tested, revealing that a hydroxyl group at the 7-position and an electron-withdrawing substituent at the 8-position are key for potent inhibition. |
| Coumarin Derivative 30i | Cyclin-dependent kinase 9 (CDK9) | Discovered as a potent and highly selective CDK9 inhibitor, demonstrating significant anti-tumor activity in a xenograft mouse model. It was over 8300-fold more selective for CDK9 over CDK7.[2] |
| Benzofuran (B130515) and Coumarin Derivatives | Multi-kinase inhibition | Compound 14, a coumarin derivative, exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line and demonstrated multi-kinase inhibition against a panel of 22 kinases, with inhibition ranging from -39% to -97%.[3] |
| Coumarin-based Derivatives | Microtubule Affinity-Regulating Kinase 4 (MARK4) | A synthesized coumarin derivative (compound 50) was identified as a novel MARK4 inhibitor that could sensitize hepatocellular carcinoma to paclitaxel.[4] |
| Thiazolyl-hydrazono-coumarin Hybrids | Cyclin-dependent kinase 4 (CDK4) | A newly synthesized compound (2b) showed significant CDK4 inhibitory activity with an IC50 of 0.036 µM.[5] |
Signaling Pathways Potentially Affected
The diverse kinase targets of coumarin derivatives suggest that this compound could, in theory, interfere with multiple signaling pathways crucial for cellular regulation. For instance, inhibition of kinases like Src, PI3K/AKT/mTOR, and CDKs can impact cell proliferation, survival, and differentiation.
A simplified diagram of common signaling pathways potentially affected by off-target kinase inhibition.
Experimental Protocols
To encourage further investigation into the off-target kinase activity of this compound, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of a compound on a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or phospho-specific antibody)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations.
-
Reaction Setup: In a microplate, add the test compound solution, the purified kinase, and the specific substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of ADP produced or detecting the phosphorylated substrate.
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
A typical experimental workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While this compound's primary mechanism of action is well-understood, the potential for off-target kinase inhibitory activity remains an open question. The extensive research into other coumarin derivatives as potent kinase inhibitors provides a strong rationale for investigating this aspect of this compound's pharmacology. Such studies would not only enhance our understanding of its complete safety and efficacy profile but could also unveil novel therapeutic applications. Researchers are encouraged to utilize the outlined experimental protocols to explore the kinome-wide effects of this compound and contribute to a more comprehensive understanding of this widely used therapeutic agent.
References
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. Discovery of coumarin derivatives as potent and selective cyclin-dependent kinase 9 (CDK9) inhibitors with high antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and multikinase inhibition activities of some synthesized coumarin and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of New Coumarin-Based Lead with Potential Anticancer, CDK4 Inhibition and Selective Radiotheranostic Effect: Synthesis, 2D & 3D QSAR, Molecular Dynamics, In Vitro Cytotoxicity, Radioiodination, and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Stability of Phenprocoumon in Liver Microsomes Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of a drug candidate across different species is a critical step in preclinical development. This guide provides a comparative overview of the metabolic stability of the anticoagulant phenprocoumon in liver microsomes from various species.
This compound, a vitamin K antagonist, is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver. In humans, the major enzymes responsible for its hydroxylation are CYP2C9 and CYP3A4, with a minor contribution from CYP2C8.[1] The primary metabolites are 4'-, 6-, and 7-hydroxythis compound.[2][3] Differences in the expression and activity of these enzymes across species can lead to significant variations in the metabolic rate of this compound, impacting its pharmacokinetic profile and therapeutic effect.
Quantitative Comparison of this compound Metabolic Stability
| Species | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 15 | 46.2 |
| Dog | 60 | 11.6 |
| Monkey (Cynomolgus) | 55 | 12.6 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment and comparison of metabolic stability. Below is a standard protocol for determining the metabolic stability of this compound in liver microsomes.
Materials and Reagents
-
This compound
-
Pooled liver microsomes from human, rat, mouse, dog, and monkey (e.g., from commercial suppliers)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (IS) for analytical quantification
-
HPLC-MS/MS system for analysis
Experimental Workflow
Incubation Procedure
-
Preparation of Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl₂, and the liver microsomal suspension.
-
Pre-incubation: Add the this compound working solution to the microsomal mixture and pre-incubate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing a cold quenching solvent (e.g., acetonitrile) with an internal standard to stop the reaction and precipitate the proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to determine the remaining concentration of this compound.
Data Analysis
-
The concentration of this compound at each time point is determined by comparing its peak area to that of the internal standard.
-
The natural logarithm of the percentage of remaining this compound is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / k
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein concentration)
Metabolic Pathways of this compound
The primary metabolic pathway for this compound in human liver microsomes is hydroxylation, mediated by CYP enzymes. Understanding these pathways is crucial for interpreting metabolic stability data and predicting potential drug-drug interactions.
References
- 1. Identification of cytochromes P450 2C9 and 3A4 as the major catalysts of this compound hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific pharmacokinetic characterisation of this compound metabolites, and mass-spectrometric identification of two novel metabolites in human plasma and liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C18H16O3 | CID 54680692 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenprocoumon: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. Phenprocoumon, a coumarin (B35378) derivative used as a long-acting anticoagulant, requires meticulous disposal procedures due to its toxicological profile. Adherence to these guidelines is essential for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound is classified as toxic if swallowed, in contact with skin, or inhaled, and is considered strongly hazardous to water.[1] While not explicitly categorized on the EPA's P or U lists of hazardous wastes, its inherent toxicity and the guidance from safety data sheets (SDS) necessitate that it be managed as a hazardous waste.[2][3] The primary recommended method of disposal for waste this compound is incineration in a licensed facility.
Core Principles of this compound Waste Management
Effective management of this compound waste begins with a clear, written plan and thorough training for all personnel who may come into contact with the substance. The foundational principle is waste segregation. All materials contaminated with this compound, including unused product, contaminated personal protective equipment (PPE), and labware, should be collected in designated, properly labeled hazardous waste containers. In the United States, black containers are typically used for hazardous pharmaceutical waste.
Under no circumstances should this compound waste be disposed of down the drain. The EPA's regulations, particularly Subpart P of the Resource Conservation and Recovery Act (RCRA), prohibit the sewering of hazardous pharmaceutical waste by healthcare facilities. Improper disposal can lead to the contamination of water supplies, posing a risk to both human health and aquatic ecosystems.
Step-by-Step Disposal Protocol for Laboratory Settings
The following procedure outlines the recommended steps for the disposal of this compound from the point of generation to its final disposition.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unused this compound, expired batches, contaminated lab supplies (e.g., vials, pipette tips, gloves), and any solutions containing the compound.
-
Segregate this compound waste at the source of generation. Use dedicated, leak-proof, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste," the name "this compound," and associated hazard symbols.
2. Container Management:
-
Keep hazardous waste containers securely closed when not in use.
-
Store the containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure that all personnel handling the waste are equipped with appropriate PPE, including gloves, lab coats, and eye protection.
3. Disposal through a Licensed Vendor:
-
Arrange for the collection and disposal of this compound waste through a certified hazardous waste management company. These vendors are equipped to transport and dispose of chemical waste in compliance with EPA and Department of Transportation (DOT) regulations.
-
The primary method of disposal for this compound, as recommended by safety data sheets, is incineration at a permitted treatment, storage, and disposal facility (TSDF). This high-temperature destruction process is the most effective way to ensure the complete breakdown of the toxic compound.
4. Documentation:
-
Maintain meticulous records of all hazardous waste generated and disposed of. This includes the quantities of waste, the dates of generation and pickup, and the manifests from the waste disposal vendor. This documentation is crucial for regulatory compliance.
Disposal Options Summary
For easy reference, the following table summarizes the recommended and prohibited disposal methods for this compound in a professional laboratory environment.
| Disposal Method | Recommendation | Rationale |
| Incineration | Highly Recommended | Ensures complete destruction of the toxic compound, compliant with SDS guidance and hazardous waste regulations. |
| Licensed Hazardous Waste Vendor | Mandatory | Guarantees that the waste is handled, transported, and disposed of in accordance with all federal, state, and local regulations. |
| Landfill | Not Recommended | Poses a significant risk of environmental contamination through leaching into soil and groundwater. |
| Sewer/Drain Disposal | Strictly Prohibited | Violates EPA regulations (Subpart P) and introduces a highly toxic, water-hazardous substance into the water system. |
| Household Trash | Not Applicable for Laboratories | This method is only considered for household settings when no other options are available and is not a compliant practice for research or industrial facilities. |
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the chemical neutralization or degradation of this compound in a standard laboratory setting for disposal purposes. The chemical stability of the coumarin ring structure makes it resistant to simple degradation methods. Therefore, reliance on high-temperature incineration by a licensed facility remains the industry standard and most reliable method for its destruction.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
References
Essential Safety Protocols for Handling Phenprocoumon in a Laboratory Setting
Phenprocoumon, a coumarin (B35378) derivative, is a potent, long-acting oral anticoagulant that functions as a vitamin K antagonist.[1] Its high toxicity necessitates strict adherence to safety protocols to protect laboratory personnel from exposure. This guide provides essential, step-by-step information on the personal protective equipment (PPE), handling procedures, and disposal plans required for working with this compound.
Hazard Identification and Classification
This compound is classified as highly toxic if ingested, inhaled, or in contact with skin.[2] It specifically targets the blood, causing damage even from a single exposure.[2] Understanding these hazards is the foundation of a robust safety plan.
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 1 | Danger | H370: Causes damage to the blood |
Operational Plan: Personal Protective Equipment (PPE) and Handling
A multi-layered approach to PPE is mandatory to prevent dermal, respiratory, and ocular exposure. The following equipment should be used whenever handling this compound in its solid or dissolved form.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Best Practices |
| Respiratory | NIOSH-approved Respirator | An N95 or higher-rated respirator is essential when handling the powder outside of a certified containment device (e.g., fume hood). Ensure proper fit testing and seal checks. |
| Hand | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff. Change the outer glove immediately if contaminated and both pairs regularly. |
| Eye/Face | Safety Goggles and Face Shield | Chemical splash goggles are required. Use a full-face shield in conjunction with goggles when there is a risk of splashes or aerosol generation. |
| Body | Disposable Gown | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Body (Full) | Coveralls ("Bunny Suit") | For large-scale operations or spill cleanup, full-body coveralls offer enhanced protection. |
Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risk.
-
Designated Area : All handling of this compound powder must be conducted within a designated area, such as a certified chemical fume hood or a containment glove box, to control airborne particles.
-
Preparation : Before handling the compound, ensure all necessary equipment, including PPE, spill kits, and waste containers, is readily accessible.
-
Donning PPE : Put on PPE in the correct order: inner gloves, gown, respirator, goggles, face shield, and finally, outer gloves over the gown's cuffs.
-
Weighing and Handling :
-
Use dedicated, non-porous weighing papers or containers.
-
Handle the compound gently to avoid generating dust.
-
If making solutions, add the solvent to the powder slowly to prevent splashing.
-
-
Decontamination : After handling is complete, decontaminate all surfaces and equipment. Wipe down the work area with an appropriate cleaning agent.
-
Doffing PPE : Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and respirator. Remove inner gloves last and wash hands thoroughly with soap and water immediately after.
Logistical Plan: Spill Management and Disposal
A clear plan for accidental spills and routine waste disposal is essential for laboratory safety and environmental protection.
Spill Cleanup Protocol
-
Evacuate and Secure : Alert others in the area and restrict access. Ensure proper ventilation.
-
Assess the Spill : Determine the nature and extent of the spill. For large spills, contact your institution's environmental health and safety (EHS) office immediately.
-
Wear Appropriate PPE : Do not attempt cleanup without full PPE as described above.
-
Contain and Absorb :
-
For solid spills, gently cover with a damp paper towel to avoid raising dust, then use an absorbent material from a chemical spill kit.
-
For liquid spills, cover with absorbent pads or other suitable material.
-
-
Clean the Area : Once the material is absorbed, clean the spill area with a deactivating agent or soap and water.
-
Dispose of Waste : All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for proper disposal.
Waste Disposal Plan
All this compound waste is considered hazardous pharmaceutical waste and must be disposed of according to institutional and regulatory guidelines. Do not allow the material to enter sewers or waterways.
-
Segregate Waste : Maintain separate, clearly labeled waste streams for:
-
Solid Waste : Unused or expired this compound powder.
-
Contaminated PPE : Used gowns, gloves, masks, etc.
-
Sharps : Contaminated needles or glassware.
-
Liquid Waste : Solutions containing this compound.
-
-
Containerization : Use designated, leak-proof, and sealable hazardous waste containers.
-
Labeling : Label all waste containers clearly with "Hazardous Waste," "this compound," and the relevant hazard symbols.
-
Final Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. Do not mix with general laboratory or biohazardous waste.
Safety Workflow Visualization
The following diagram illustrates the critical steps for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
